molecular formula C22H22O11 B15586312 Rhamnocitrin 3-glucoside

Rhamnocitrin 3-glucoside

Cat. No.: B15586312
M. Wt: 462.4 g/mol
InChI Key: ULVBHEFDGPIWAT-LFXZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has been reported in Glaucidium palmatum, Oxytropis racemosa, and other organisms with data available.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3/t14-,16-,18+,19-,22+/m1/s1

InChI Key

ULVBHEFDGPIWAT-LFXZADKFSA-N

Origin of Product

United States

Foundational & Exploratory

Rhamnocitrin 3-Glucoside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rhamnocitrin (B192594) 3-glucoside, a naturally occurring flavonoid glycoside, with a focus on its natural sources and the methodologies for its isolation and purification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this bioactive compound.

Natural Sources of Rhamnocitrin 3-Glucoside

This compound has been identified in a variety of plant species, primarily within the Fabaceae (legume) and Ranunculaceae (buttercup) families. The principal documented sources are detailed in the table below. While quantitative data for the specific yield of this compound is limited in publicly available literature, data on the total flavonoid content of some source plants can provide an indication of their potential as a source for this compound.

Plant SpeciesFamilyPlant Part(s)Reported Total Flavonoid/Phenolic Content
Astragalus membranaceus var. mongholicus (Bge.) HsiaoFabaceaeStems, RootsTotal Flavonoids (Roots): 52.27 - 112.75 mg Catechin Equivalents/g extract
Astragalus caprinusFabaceaeLeavesNot Reported
Astragalus vogeliiFabaceaeAerial PartsNot Reported
Oxytropis racemosa Turcz.FabaceaeWhole PlantNot Reported
Glaucidium palmatum Siebold & Zucc.RanunculaceaeLeavesNot Reported

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a representative, detailed protocol synthesized from established methodologies for the isolation of flavonoid glycosides from Astragalus and related species.

General Workflow for Isolation and Purification

The overall process for isolating this compound is depicted in the following workflow diagram.

Isolation_Workflow A Plant Material (e.g., Astragalus membranaceus stems) B Extraction (e.g., 80% Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Ethyl Acetate (B1210297) Fraction D->E F Column Chromatography (Silica Gel, Sephadex LH-20, or Macroporous Resin) E->F G Semi-Purified Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Methodology

2.2.1. Plant Material Preparation

The selected plant material (e.g., dried stems of Astragalus membranaceus var. mongholicus) is ground into a fine powder to increase the surface area for efficient extraction.

2.2.2. Extraction

  • The powdered plant material is extracted with an aqueous alcohol solution, typically 70-80% methanol (B129727) or ethanol (B145695), at a ratio of 1:10 (w/v).

  • The extraction is often performed under reflux or with sonication for a defined period (e.g., 2 hours) and repeated multiple times (typically 2-3 times) to ensure exhaustive extraction.

  • The extracts are then combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2.2.3. Solvent Partitioning (Fractionation)

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • A typical partitioning scheme would involve successive extractions with:

    • Petroleum ether or n-hexane (to remove non-polar compounds like fats and chlorophylls).

    • Ethyl acetate (which will contain flavonoids of intermediate polarity, including many flavonoid glycosides).

    • n-butanol (to extract more polar glycosides).

  • The ethyl acetate fraction is often the most enriched with this compound and is taken for further purification. This fraction is concentrated to dryness.

2.2.4. Column Chromatography

The dried ethyl acetate fraction is subjected to one or more rounds of column chromatography for further separation.

  • Silica (B1680970) Gel Chromatography:

    • The extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol, or ethyl acetate and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Sephadex LH-20 Chromatography:

    • Fractions enriched with this compound are further purified on a Sephadex LH-20 column.

    • Methanol is a common eluent for this type of chromatography, which separates compounds based on a combination of molecular size and polarity.

  • Macroporous Resin Chromatography:

    • As an alternative or in addition to silica gel, macroporous resins (e.g., AB-8) can be used.

    • The extract is loaded onto the column, washed with water to remove highly polar impurities, and then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Fractions are collected and analyzed for the presence of the target compound.

2.2.5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • The semi-purified fractions from column chromatography are subjected to preparative reverse-phase HPLC for final purification.

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 350 nm).

  • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

2.2.6. Structure Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Signaling Pathways and Logical Relationships

While this guide focuses on the isolation of this compound, it is important to understand the broader context of flavonoid biosynthesis. The following diagram illustrates a simplified overview of the flavonoid biosynthetic pathway leading to flavonol glycosides like this compound.

Flavonoid_Biosynthesis A Phenylalanine B General Phenylpropanoid Pathway A->B C Chalcone Synthase (CHS) B->C D Chalcones C->D E Chalcone Isomerase (CHI) D->E F Flavanones E->F G Flavanone 3-hydroxylase (F3H) F->G H Dihydroflavonols G->H I Flavonol Synthase (FLS) H->I J Flavonols (e.g., Kaempferol) I->J K O-Methyltransferase (OMT) J->K L Rhamnocitrin K->L M UDP-Glycosyltransferase (UGT) L->M N This compound M->N

Caption: Simplified flavonoid biosynthetic pathway to this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Further research into optimizing extraction and purification protocols, as well as quantifying the yield from various natural sources, will be crucial for advancing the scientific and therapeutic applications of this promising flavonoid glycoside.

An In-Depth Technical Guide to Rhamnocitrin 3-Glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin (B192594) 3-glucoside, a naturally occurring flavonoid glycoside, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis of its effects on key cellular signaling pathways are presented. Quantitative data are summarized in structured tables for clarity, and complex biological processes are visualized using signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of rhamnocitrin 3-glucoside.

Chemical Structure and Identification

This compound is a flavonoid belonging to the flavonol subclass. It is structurally characterized by a rhamnocitrin aglycone linked to a glucose molecule at the 3-position.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
SMILES String COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C4=CC=C(C=C4)O)O[2]
InChI Key ULVBHEFDGPIWAT-LFXZADKFSA-N[2]
Molecular Formula C22H22O11[2]
CAS Number 41545-37-3[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and experimental protocols.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 462.4 g/mol [2]
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Biological and Pharmacological Properties

This compound has been reported to possess a range of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and metabolic regulatory effects.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, and this compound is no exception. Its aglycone, rhamnocitrin, has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[5] It is hypothesized that this compound may act as a prodrug, being hydrolyzed in vivo to release the active rhamnocitrin.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6]

Effects on Adipogenesis and Lipid Metabolism

Studies have indicated that this compound may play a role in regulating adipocyte differentiation and lipid accumulation. In a study investigating the effects of compounds from Eleutherococcus sieboldianus on 3T3-L1 preadipocytes, it was observed that certain flavonoids influence the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4] While the direct effect of purified this compound on these markers was not specified in the available abstract, the study suggests a potential role for this class of compounds in modulating adipogenesis.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Based on studies of its aglycone and related flavonoids, the following pathways are of particular interest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of inflammatory mediators. Rhamnocitrin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines.[5]

NF_kB_Pathway cluster_complex cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Inflammatory Gene Expression NFkB_active->Genes Induces Rhamnocitrin Rhamnocitrin (Aglycone) Rhamnocitrin->IKK Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by rhamnocitrin.

PPARγ and C/EBPα Signaling in Adipogenesis

Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ and C/EBPα being the master regulators. The activation of these factors leads to the expression of genes involved in lipid metabolism and the adipocyte phenotype.

Adipogenesis_Pathway Preadipocyte Preadipocyte Differentiation Adipogenic Stimuli (Insulin, Dexamethasone, IBMX) CEBPb C/EBPβ/δ Differentiation->CEBPb Induces PPARg PPARγ CEBPb->PPARg Activate CEBPa C/EBPα CEBPb->CEBPa Activate PPARg->CEBPa Activate Adipocyte Mature Adipocyte (Lipid Accumulation) PPARg->Adipocyte CEBPa->PPARg Maintains Expression CEBPa->Adipocyte R3G This compound (Hypothesized) R3G->CEBPb May Inhibit Isolation_Workflow Start Dried & Powdered Astragalus membranaceus Stems Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partition Column Column Chromatography (Silica Gel or Sephadex LH-20) Partition->Column Purification Preparative HPLC Column->Purification End Pure this compound Purification->End

References

Screening the Biological Activity of Rhamnocitrin 3-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin (B192594) 3-glucoside is a flavonoid glycoside, a class of natural compounds known for a wide range of pharmacological effects. As a derivative of the flavonol rhamnocitrin (kaempferol-7-O-methyl ether), it is anticipated to possess significant biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the core methodologies and data presentation for screening the biological activity of Rhamnocitrin 3-glucoside. Due to a scarcity of direct quantitative data for this specific glycoside in publicly available literature, this guide incorporates data from its aglycone, rhamnocitrin, and other closely related flavonoid glycosides to provide a comparative context for screening efforts.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound can be evaluated using various in vitro assays.

Quantitative Data on Antioxidant Activity of Related Compounds
CompoundAssayIC50 ValueReference Compound
RhamnocitrinDPPH Radical Scavenging0.15 mg/mL-
Rhamnocitrin 3-O-β-isorhamninosideSuperoxide Anion Scavenging85.6% inhibition at 150 µ g/assay -
Kaempferol 3-O-β-isorhamninosideABTS Radical Scavenging18.75 µg/mL-
Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis:

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Preparation of Reagents:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS radical cation solution in a 96-well plate.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

Flavonoids often exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Rhamnocitrin This compound Rhamnocitrin->IKK Inhibits

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as a negative control.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is prepared to determine the concentration of nitrite in the samples.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Anticancer Activity

The anticancer potential of flavonoids is often linked to their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

Quantitative Data on Cytotoxicity of Related Compounds

The following table presents the cytotoxic activity of quercetin-3-O-glucoside and quercetin-3-O-rhamnoside on various cancer cell lines.

CompoundCell LineAssayIC50 Value
Quercetin-3-O-glucosideCaco-2 (Colon Carcinoma)MTT79 µg/mL[1]
Quercetin-3-O-glucosideHepG2 (Hepatocellular Carcinoma)MTT150 µg/mL[1]
Quercetin-3-O-rhamnosideHeLa (Cervical Cancer)MTT46.67 µg/mL[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in their respective appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Staining Procedure:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V-FITC and PI negative.

    • Early apoptotic cells are Annexin V-FITC positive and PI negative.

    • Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Enzyme Inhibitory Activity

Flavonoids are known to inhibit various enzymes, including those involved in carbohydrate metabolism, such as α-glucosidase. Inhibition of this enzyme can be beneficial in the management of type 2 diabetes.

Quantitative Data on α-Glucosidase Inhibition by Related Compounds
CompoundIC50 ValueReference CompoundIC50 Value (Reference)
Quercetin29.47 ± 3.36 µM[4]Acarbose (B1664774)29.81 ± 1.31 µM[4]
Quercitrin (Quercetin-3-O-rhamnoside)49.69 µg/mL[5]Acarbose193.37 µg/mL[5]
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the inhibition of the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

  • Preparation of Reagents:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of this compound.

    • Use acarbose as a positive control.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with the test compound or positive control for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition.

    • Determine the IC50 value for α-glucosidase inhibition.

Experimental Workflow

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action Compound This compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Production) Compound->Anti_inflammatory Anticancer Cytotoxicity Assay (MTT) Compound->Anticancer Enzyme Enzyme Inhibition Assay (α-glucosidase) Compound->Enzyme Active_Hits Active Hits from Primary Screening Anti_inflammatory->Active_Hits Anticancer->Active_Hits Apoptosis Apoptosis Assay (Annexin V/PI) Western_Blot Western Blot (NF-κB pathway proteins) Active_Hits->Apoptosis Active_Hits->Western_Blot

Conclusion

This technical guide provides a framework for the comprehensive biological activity screening of this compound. While direct quantitative data for this specific compound is currently limited, the provided protocols and comparative data for related flavonoids offer a solid foundation for initiating research. The methodologies outlined herein are robust and widely accepted in the scientific community for evaluating the antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory potential of novel compounds. Further investigation into this compound is warranted to elucidate its specific therapeutic potential.

References

Rhamnocitrin 3-Glucoside: An In-Depth Technical Guide to its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin (B192594) 3-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants, including Astragalus membranaceus.[1] As a derivative of the O-methylated flavonol rhamnocitrin, this compound has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of rhamnocitrin 3-glucoside and its closely related analogues. Due to the limited number of studies focusing specifically on this compound, this paper will also draw upon findings from studies on its aglycone, rhamnocitrin, and other structurally similar flavonoid glycosides to present a holistic view of its potential biological activities. All quantitative data from cited studies are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, core signaling pathways are visualized using diagrams to facilitate a deeper understanding of the molecular interactions.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound and related compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2][[“]][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Studies on related rhamnoside compounds, such as α-rhamnrtin-3-α-rhamnoside, have demonstrated the ability to suppress the activation of the NF-κB pathway.[2][6] This is achieved by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[2][6] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Rhamnocitrin3G Rhamnocitrin 3-glucoside TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_p NF-κB (p65/p50) NFkB->NFkB_p Translocation ProInflammatory Pro-inflammatory Genes (IL-6, IL-1β, iNOS, COX-2) NFkB_p->ProInflammatory nucleus Nucleus Rhamnocitrin3G->IKK Inhibits Rhamnocitrin3G->NFkB_p Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway.
Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription.[6][8][9]

Studies on related rhamnosides have shown that they can upregulate the expression of Nrf2, as well as its downstream targets HO-1 and NQO1.[6] This activation of the Nrf2 pathway enhances the cell's capacity to counteract oxidative stress, which is often a contributing factor to inflammation.

Nrf2_Activation cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Rhamnocitrin3G Rhamnocitrin 3-glucoside Nrf2 Nrf2 Nrf2_a Nrf2 Nrf2->Nrf2_a Translocation ARE ARE Nrf2_a->ARE nucleus Nucleus AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Rhamnocitrin3G->Keap1 Inhibits

Activation of the Nrf2 Signaling Pathway.

Anticancer Mechanism of Action

The potential anticancer effects of this compound and related flavonoids are linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for removing damaged or cancerous cells. This process can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.

Studies on quercetin-3-glucoside, a structurally similar flavonoid glycoside, have shown that it can induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[10] Elevated ROS can lead to cellular damage and trigger the intrinsic apoptotic pathway. This is characterized by changes in the expression of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[10]

Apoptosis_Induction Rhamnocitrin3G Rhamnocitrin 3-glucoside ROS ↑ ROS Rhamnocitrin3G->ROS Bax ↑ Bax Rhamnocitrin3G->Bax Bcl2 ↓ Bcl-2 Rhamnocitrin3G->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from the cited literature. It is important to note that the specific activities can vary depending on the experimental model and conditions.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssayCell Line/ModelIC50 / EC50Reference
Quercitrin (Quercetin-3-O-rhamnoside)DPPH ScavengingIn vitro24.19 ± 0.07 µM[11]
Isoquercitrin (Quercetin-3-O-glucoside)DPPH ScavengingIn vitro28.10 ± 0.46 μg/mL[11]
Isorhamnetin-3-O-glucosideDPP-IV InhibitionIn vitro6.53 ± 0.280 μM[12]
Isorhamnetin-3-O-rutinosideDPP-IV InhibitionIn vitro8.57 ± 0.422 μM[12]
Isorhamnetin-3-O-glucosideAldose Reductase InhibitionRat Lens21.55 ± 1.52 µg/mL[12]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50Reference
Quercetin-3-O-glucosideCaco-2 (Colon Carcinoma)79 μg/mL[13]
Quercetin-3-O-glucosideHepG2 (Liver Carcinoma)150 μg/mL[13]
Quercetin-3-O-glucosideHEK293 (Non-cancer)186 μg/mL[13]
QuercetinOVCAR-3~82.0 µM[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the mechanism of action of this compound and related flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[13]

Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Dual Staining)
  • Principle: This method is used to visualize nuclear changes and apoptotic body formation, which are characteristic of apoptosis. Acridine (B1665455) orange (AO) is a vital stain that will stain both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide (EB) will only be taken up by cells with a compromised membrane integrity (i.e., late apoptotic and necrotic cells), staining their nuclei red.

  • Protocol Outline:

    • Culture and treat cells with the test compound as described for the cytotoxicity assay.

    • After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in a staining solution containing both acridine orange and ethidium bromide.

    • Incubate the cells for a short period.

    • Observe the stained cells under a fluorescence microscope.

    • Live cells will have a normal green nucleus. Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells will display condensed and fragmented orange-red nuclei. Necrotic cells will have a structurally normal orange-red nucleus.[13]

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol Outline:

    • Lyse the treated and control cells to extract total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NF-κB p65, Nrf2, Bax, Bcl-2, caspases).

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

    • Detect the signal using an imaging system. The intensity of the signal corresponds to the amount of the target protein.

Experimental_Workflow Start Cell Culture (e.g., RAW264.7, HeLa) Treatment Treatment with This compound Start->Treatment Assays Downstream Assays Treatment->Assays MTT MTT Assay (Viability/Cytotoxicity) Assays->MTT AOEB AO/EB Staining (Apoptosis) Assays->AOEB WesternBlot Western Blot (Protein Expression) Assays->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis AOEB->DataAnalysis WesternBlot->DataAnalysis

General Experimental Workflow.

Conclusion

This compound and its related flavonoid glycosides demonstrate significant potential as therapeutic agents through their multifaceted mechanisms of action. The primary anti-inflammatory effects appear to be mediated through the dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 antioxidant response pathway. Furthermore, their anticancer activity is linked to the induction of apoptosis via the generation of reactive oxygen species and the modulation of key apoptotic regulators.

While the current body of research provides a strong foundation for the therapeutic potential of this compound, further in-depth studies are warranted. Specifically, more research focusing directly on this compound is needed to elucidate its precise pharmacokinetic and pharmacodynamic properties and to confirm that the mechanisms observed in related compounds are directly applicable. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural compound.

References

An In-depth Technical Guide to Rhamnocitrin 3-glucoside: Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin (B192594) 3-glucoside is a naturally occurring flavonoid glycoside that has garnered scientific interest for its potential therapeutic applications. As a derivative of the flavonol rhamnocitrin, it is found in various medicinal plants and possesses a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the discovery, structural characterization, and biological significance of Rhamnocitrin 3-glucoside. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and evaluation, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Discovery and Natural Occurrence

This compound is a flavonoid first identified in various plant species. It is biosynthesized as a secondary metabolite and can be isolated from several medicinal plants. Notable sources include:

  • Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao : A fundamental herb in traditional Chinese medicine, where the compound is one of its aromatic constituents.[1]

  • Glaucidium palmatum and Oxytropis racemosa : These plants have also been reported as natural sources of the compound.[2]

  • Euonymus sieboldianus : A plant used in traditional medicine, from which this compound has been isolated and studied for its effects on lipid accumulation.[3]

The presence of this glycoside in established medicinal botanicals underscores the importance of its further investigation for therapeutic potential.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structure: The molecule consists of the aglycone rhamnocitrin (kaempferol 7-O-methyl ether) linked to a glucose molecule at the C-3 position via an O-glycosidic bond.

IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[2]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₁[2][4]
Molecular Weight 462.407 g/mol [2][4]
Exact Mass 462.11621151 Da[2][5]
CAS Number 41545-37-3[1][4][5]
Appearance Powder[3]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297)[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural confirmation of this compound. Below are representative data compiled from analyses of structurally similar flavonoid glycosides.

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) in negative mode typically shows a deprotonated molecular ion [M-H]⁻. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the rhamnocitrin aglycone.

Ionm/z (calculated)Description
[M-H]⁻ 461.11Deprotonated molecular ion
[Aglycone-H]⁻ 299.05Fragment corresponding to the rhamnocitrin aglycone after loss of the glucose moiety (162 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous flavonoid glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside. Shifts are reported in ppm relative to a standard solvent like CD₃OD.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Aglycone
2158.4-
3135.6-
4179.5-
5163.0-
699.96.22 (d, J=1.7)
7166.0-
894.76.41 (d, J=1.7)
9159.0-
10105.7-
1'123.1-
2'131.08.05 (d, J=8.8)
3'115.96.89 (d, J=8.8)
4'161.0-
5'115.96.89 (d, J=8.8)
6'131.08.05 (d, J=8.8)
7-OCH₃~56.0~3.85 (s)
Glucose Moiety
1''104.45.27 (d, J=7.6)
2''75.73.53-3.43 (m)
3''78.13.53-3.43 (m)
4''71.23.39-3.33 (m)
5''78.43.26-3.24 (m)
6''62.53.73 (dd, J=12.0, 2.5), 3.58 (dd, J=12.0, 5.5)

Note: Data are representative and adapted from published values for structurally related compounds such as isoquercitrin.[6][7]

Biological Activities and Quantitative Data

This compound exhibits a spectrum of pharmacological activities. While specific quantitative data for the glycoside is limited in the literature, the activities of its aglycone, rhamnocitrin, and other closely related flavonoid glycosides provide strong inferential evidence of its potential.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, acting as scavengers of free radicals. This activity is a cornerstone of their therapeutic potential, mitigating oxidative stress implicated in numerous diseases.

AssayTest CompoundIC₅₀ Value (µM)
DPPH Radical Scavenging Rhamnocitrin (aglycone)28.38 ± 3.07

Note: Data for the aglycone Rhamnocitrin is presented.[8] The glycosidic moiety may influence activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound and related compounds have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO).

AssayTest CompoundIC₅₀ Value
NO Inhibition (LPS-stimulated RAW 264.7 cells) Rhamnocitrin 3-α-rhamnosideSignificant inhibition at 25-100 µg/mL
Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are well-documented. They can induce apoptosis and inhibit cell proliferation.

Cell LineTest CompoundIC₅₀ Value (µg/mL)
HeLa (Cervical Cancer) Quercetin-3-O-rhamnoside46.67
Caco-2 (Colon Carcinoma) Quercetin-3-O-glucoside79
HepG2 (Liver Carcinoma) Quercetin-3-O-glucoside150

Note: As specific IC₅₀ values for this compound are not available, data for structurally similar flavonoid glycosides are provided for reference.[11][12] The aglycone form is typically more potent in vitro due to higher lipophilicity and easier membrane penetration.[12]

Key Signaling Pathways

This compound is believed to exert its biological effects by modulating critical intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a primary regulator of the inflammatory response. In pathological states, its constitutive activation leads to the transcription of pro-inflammatory cytokines and enzymes like iNOS and COX-2. Flavonoids can inhibit this pathway, thereby reducing inflammation.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates R3G Rhamnocitrin 3-glucoside R3G->IKK Inhibits NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation of IκBα releases NF-κB NFkB_IkB->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Binds to DNA & promotes transcription

Fig. 1: Inhibition of the NF-κB signaling pathway.
Activation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like flavonoids disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of protective enzymes like HO-1 and NQO1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces dissociation R3G Rhamnocitrin 3-glucoside R3G->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Proteasome Proteasomal Degradation Keap1->Proteasome Keap1 targets Nrf2 for degradation Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 released ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Protective Genes (HO-1, NQO1) ARE->Genes Activates transcription

Fig. 2: Activation of the Nrf2 antioxidant pathway.

Key Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Extraction and Isolation Workflow

The general procedure for obtaining pure this compound from a plant source like Astragalus membranaceus involves solvent extraction followed by multi-step column chromatography.

Isolation_Workflow Start Dried Plant Material (e.g., Astragalus root) Extract Solvent Extraction (e.g., 80% Ethanol, reflux) Start->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) Concentrate->Partition EtOAc Ethyl Acetate Fraction (Enriched with Flavonoids) Partition->EtOAc CC Silica (B1680970) Gel Column Chromatography EtOAc->CC Fractions Collect & Monitor Fractions (by TLC) CC->Fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Fractions->Prep_HPLC Pure Pure Rhamnocitrin 3-glucoside Prep_HPLC->Pure Identify Structural Elucidation (NMR, MS) Pure->Identify

Fig. 3: General workflow for flavonoid isolation.

Protocol:

  • Extraction: Dried and powdered plant material is refluxed with an appropriate solvent (e.g., 80% ethanol) for several hours. The process is repeated to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid glycosides typically concentrate in the ethyl acetate fraction.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the target compound are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to yield the pure compound.

  • Identification: The structure of the purified compound is confirmed using MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[2][6][13]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452) (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. Incubate for another 24 hours.

  • Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.[14][15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.[3][16][17]

Conclusion and Future Perspectives

This compound is a promising flavonoid glycoside with demonstrated potential as an antioxidant and anti-inflammatory agent. Its presence in well-known medicinal plants provides a strong basis for its therapeutic relevance. While data on its aglycone, rhamnocitrin, is more abundant, the foundational information presented in this guide highlights the need for further specific investigation into the glycoside form.

Future research should focus on obtaining precise quantitative data (IC₅₀ values) for this compound in a wider range of biological assays. In vivo studies are essential to determine its bioavailability, pharmacokinetic profile, and efficacy in animal models of inflammatory diseases and cancer. Elucidating the precise molecular interactions within the NF-κB and Nrf2 pathways will further clarify its mechanism of action and support its development as a potential lead compound in modern drug discovery.

References

The Pathway to Rhamnocitrin 3-Glucoside: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin (B192594) 3-glucoside, a glycosylated flavonoid, is a specialized metabolite found in a variety of plant species. Flavonoids, as a class, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The addition of a glucose moiety to rhamnocitrin enhances its solubility and stability, potentially improving its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the core biosynthetic pathway of rhamnocitrin 3-glucoside in plants, offering valuable insights for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug development.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone. This guide focuses on the final, specific steps that convert the common flavonol, kaempferol (B1673270), into this compound. This transformation is catalyzed by two key enzymes: a flavonoid 7-O-methyltransferase (F7OMT) and a flavonoid 3-O-glucosyltransferase (F3GT).

Step 1: Methylation of Kaempferol to Rhamnocitrin

The initial step in this specific pathway is the methylation of kaempferol at the 7-hydroxyl group to produce rhamnocitrin (kaempferol 7-O-methyl ether). This reaction is catalyzed by a flavonoid 7-O-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][2]

Enzyme: Flavonoid 7-O-methyltransferase (F7OMT) Substrate: Kaempferol Co-substrate: S-adenosyl-L-methionine (SAM) Product: Rhamnocitrin By-product: S-adenosyl-L-homocysteine (SAH)

Several O-methyltransferases with activity towards kaempferol have been identified and characterized from various plant and microbial sources.[1][3][4] These enzymes often exhibit substrate promiscuity, methylating a range of flavonoid compounds.[2]

Step 2: Glucosylation of Rhamnocitrin

The final step is the attachment of a glucose molecule to the 3-hydroxyl group of rhamnocitrin, forming this compound. This glycosylation reaction is catalyzed by a UDP-glucose:flavonoid 3-O-glucosyltransferase (F3GT).[5][6][7]

Enzyme: Flavonoid 3-O-glucosyltransferase (F3GT) Substrate: Rhamnocitrin Co-substrate: UDP-glucose Product: this compound By-product: UDP

Flavonoid 3-O-glucosyltransferases are a well-characterized family of enzymes known to glucosylate a variety of flavonols at the 3-position. While a specific "rhamnocitrin 3-O-glucosyltransferase" has not been extensively studied, the broad substrate specificity of many F3GTs suggests their capability to utilize rhamnocitrin as a substrate.[5][7]

Signaling Pathway Diagram

Rhamnocitrin_3_Glucoside_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_rhamnocitrin_pathway This compound Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Rhamnocitrin Rhamnocitrin Kaempferol->Rhamnocitrin F7OMT (+ SAM) Rhamnocitrin_3_glucoside Rhamnocitrin_3_glucoside Rhamnocitrin->Rhamnocitrin_3_glucoside F3GT (+ UDP-glucose) Experimental_Workflow cluster_gene_cloning Gene Identification and Cloning cluster_protein_expression Protein Expression and Purification cluster_enzyme_assay Enzyme Characterization Identify_Candidate_Genes Identify Candidate OMT and GT Genes RNA_Extraction RNA Extraction from Plant Tissue Identify_Candidate_Genes->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vector Gene_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Protein_Induction Protein Expression Induction (e.g., IPTG) Transformation->Protein_Induction Cell_Lysis Cell Lysis Protein_Induction->Cell_Lysis Protein_Purification Protein Purification (e.g., Ni-NTA) Cell_Lysis->Protein_Purification SDS_PAGE Purity Check (SDS-PAGE) Protein_Purification->SDS_PAGE In_Vitro_Assay In Vitro Enzyme Assay Protein_Purification->In_Vitro_Assay Product_Analysis Product Analysis (HPLC, LC-MS) In_Vitro_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination Product_Analysis->Kinetic_Analysis

References

The Anti-inflammatory Potential of Rhamnocitrin 3-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin 3-glucoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate further research and development. The core of its anti-inflammatory effect lies in the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, leading to the downregulation of pro-inflammatory mediators. This document aims to serve as a foundational resource for researchers and professionals exploring the therapeutic potential of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a class of plant secondary metabolites, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a glycoside of rhamnocitrin, has demonstrated significant potential in mitigating inflammatory responses. Its mechanism of action involves the inhibition of critical inflammatory pathways and the subsequent reduction of pro-inflammatory cytokines and enzymes.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound and structurally similar flavonoid glycosides are primarily attributed to their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. The two major pathways implicated are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes.[1] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[1]

This compound and related compounds have been shown to inhibit this pathway by preventing the degradation of IκB and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[3][4] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.[3]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising subfamilies such as ERK, JNK, and p38 MAPKs, is another critical regulator of inflammation.[5] These kinases are activated by extracellular stimuli and phosphorylate downstream targets, leading to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. Rhamnocitrin has been shown to modulate the phosphorylation status and activity of key kinases within the MAPK pathway, such as attenuating the phosphorylation of p38 MAPK and influencing the ERK cascade.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Nuclear Translocation R3G Rhamnocitrin 3-glucoside R3G->MAPKK Inhibition Genes Pro-inflammatory Genes AP1->Genes Transcription

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound and related compounds has been quantified in various experimental models. The following tables summarize key findings.

In Vitro Studies

Table 1: Effect on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

MediatorAssayConcentration% Inhibition / EffectReference
Nitric Oxide (NO)Griess Assay≤200 µg/mlDose-dependent inhibition[3][4]
Prostaglandin E2 (PGE2)ELISA100 µg/mlSignificant decrease[3]
Interleukin-6 (IL-6)ELISA100 µg/mlSignificant decrease[3]
Interleukin-1β (IL-1β)ELISA100 µg/mlSignificant decrease[3]
Tumor Necrosis Factor-α (TNF-α)ELISA50 µMDecreased production[6]
iNOS mRNART-qPCRDose-dependentDownregulation[3]
COX-2 mRNART-qPCRDose-dependentDownregulation[3]

Note: Data for α-rhamnrtin-3-α-rhamnoside, a structurally similar compound, is included to provide a comprehensive overview.

Table 2: Cytotoxicity in Cell Lines

Cell LineAssayIC50 / Non-toxic ConcentrationReference
RAW 264.7CCK-8≤200 µg/ml (no significant effect)[3][4]
Caco-2MTTIC50 of 79 µg/mL (for Quercetin-3-O-glucoside)[7]
HepG2MTTIC50 of 150 µg/mL (for Quercetin-3-O-glucoside)[7]
HEK293MTTIC50 of 186 µg/mL (for Quercetin-3-O-glucoside)[7]
In Vivo Studies

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime Point% Inhibition of EdemaReference
Ellagic Acid (for comparison)30 mg/kg5 hoursSignificant reduction[8]
Rosmarinic Acid (for comparison)100 mg/kg3-6 hoursSignificant suppression (p<0.01, p<0.05)[9]

Note: Direct quantitative data for this compound in this specific model was not available in the provided search results. Data for other anti-inflammatory compounds are presented for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Cell Viability Assay (MTT/CCK-8)
  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Collect cell culture supernatants after treatment.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Briefly, coat a 96-well plate with a capture antibody, add the samples and standards, followed by a detection antibody, and then a substrate for color development.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis
  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, iNOS, COX-2, p-p38, p38, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema
  • Administer this compound or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal or oral).

  • After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][11]

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture RAW 264.7 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation CellCulture->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay ELISA Cytokine Measurement (ELISA) Treatment->ELISA WB Protein Expression (Western Blot) Treatment->WB AnimalModel Rodent Model (Rat/Mouse) DrugAdmin This compound Administration AnimalModel->DrugAdmin Induction Carrageenan-induced Paw Edema DrugAdmin->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rhamnocitrin 3-glucoside from Astragalus membranaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalus membranaceus, a cornerstone of traditional Chinese medicine, is a rich source of various bioactive compounds, including flavonoids. Among these, rhamnocitrin (B192594) 3-glucoside has garnered interest for its potential pharmacological activities. These application notes provide detailed protocols for the extraction, purification, and quantification of rhamnocitrin 3-glucoside from Astragalus membranaceus. Additionally, we explore the molecular signaling pathways potentially modulated by this compound, offering a foundation for further research and drug development.

Extraction and Quantification of Flavonoids from Astragalus membranaceus

The extraction of flavonoids from Astragalus membranaceus can be optimized by carefully selecting the extraction method and parameters. Ultrasound-assisted extraction (UAE) is an efficient method that can enhance extraction yield and reduce processing time. The choice of solvent and its concentration, the ratio of liquid to solid material, extraction time, and temperature are all critical parameters that influence the efficiency of flavonoid extraction.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Astragalus membranaceus

Extraction MethodSolventKey ParametersFlavonoid Yield (mg/g)Reference
Ultrasound-Assisted Extraction (UAE)75% Ethanol (B145695)Time: 35 min, Temp: 58°C, Liquid-Solid Ratio: 40 mL/g22.03 ± 2.57[1]
Reflux Extraction70% EthanolTime: 2 x 60 min, Liquid-Solid Ratio: 10:1Not specified[2]
Maceration95% EthanolTime: 24 h, Room TemperatureNot specified[3]

Table 2: Identified Flavonoids in Astragalus membranaceus Root Extract by UHPLC-MS/MS

No.CompoundRetention Time (min)Molecular Formula
1Narcissin8.64C28H32O16
2Nicotiflorin9.41C27H30O15
3Flagaloside D9.58C26H28O15
4Liquiritin10.58C21H22O9
5Licoagroside D10.77C22H24O10
6Calycosin 7-O-glucoside10.88C22H22O10
7Odoratin 7-O-glucoside10.98C23H24O11
8Apigenin 7-O-glucoside11.21C21H20O10
............
34Rhamnocitrin Not specifiedC16H12O6

Note: This table is a partial representation of the 34 flavonoids identified in the study. Rhamnocitrin, the aglycone of this compound, was identified, suggesting the presence of its glycoside form in the extract.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol is based on optimized conditions for the extraction of total flavonoids from the stems and leaves of Astragalus membranaceus and can be adapted for the extraction from the root.

Materials and Reagents:

  • Dried and powdered Astragalus membranaceus (root, stem, or leaf)

  • 75% Ethanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Astragalus membranaceus and place it in a 500 mL flask.

  • Extraction: Add 400 mL of 75% ethanol to the flask (liquid-solid ratio of 40:1 mL/g).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 35 minutes at a temperature of 58°C.

  • Filtration: After extraction, filter the mixture through filter paper to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude flavonoid powder.

  • Storage: Store the dried extract at -20°C for further analysis.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in the crude extract.

Materials and Reagents:

  • Crude flavonoid extract from Astragalus membranaceus

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • UHPLC-MS/MS system

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the crude flavonoid extract in methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (suggested):

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A suitable gradient program to separate the target analyte from other components.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound need to be determined using the analytical standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Quantification plant_material Astragalus membranaceus (Dried, Powdered) solvent 75% Ethanol ultrasonication Ultrasonication (35 min, 58°C) solvent->ultrasonication filtration Filtration ultrasonication->filtration rotary_evaporation Rotary Evaporation filtration->rotary_evaporation freeze_drying Freeze Drying rotary_evaporation->freeze_drying crude_extract Crude Flavonoid Extract freeze_drying->crude_extract uhplc_msms UHPLC-MS/MS Analysis crude_extract->uhplc_msms final_result final_result uhplc_msms->final_result Quantified Rhamnocitrin 3-glucoside

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathways

Rhamnocitrin and related flavonoids have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) pathway is a significant target.[5] Additionally, evidence suggests involvement of the NF-κB and Nrf2 pathways in the anti-inflammatory effects of similar flavonoid glycosides.[6][7]

mapk_pathway cluster_mapk MAPK Signaling Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) raf RAF extracellular_stimuli->raf mkk4_7 MKK4/7 extracellular_stimuli->mkk4_7 mkk3_6 MKK3/6 extracellular_stimuli->mkk3_6 mek1_2 MEK1/2 raf->mek1_2 erk1_2 ERK1/2 mek1_2->erk1_2 cellular_responses Cellular Responses (Proliferation, Inflammation, Apoptosis) erk1_2->cellular_responses jnk JNK mkk4_7->jnk jnk->cellular_responses p38 p38 mkk3_6->p38 p38->cellular_responses rhamnocitrin Rhamnocitrin rhamnocitrin->erk1_2 Modulates rhamnocitrin->p38 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by rhamnocitrin.

nfkb_nrf2_pathway cluster_inflammatory Anti-inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 ikk IKK traf6->ikk nfkb p65/p50 ikk->nfkb Phosphorylates IκBα nucleus_nfkb Nuclear p65/p50 nfkb->nucleus_nfkb Translocation proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) nucleus_nfkb->proinflammatory_genes Transcription keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Ubiquitination (Degradation) nucleus_nrf2 Nuclear Nrf2 antioxidant_genes Antioxidant Genes (HO-1, NQO1) nucleus_nrf2->antioxidant_genes Transcription rhamnocitrin_glycoside Rhamnocitrin Glycoside rhamnocitrin_glycoside->traf6 Inhibits rhamnocitrin_glycoside->nrf2 Activates

Caption: Putative anti-inflammatory mechanism via NF-κB and Nrf2 pathways.

Conclusion

These application notes provide a comprehensive guide for the extraction and analysis of this compound from Astragalus membranaceus. The detailed protocols and insights into the underlying signaling pathways offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of extraction and purification specifically for this compound may lead to higher yields and purity, facilitating more in-depth pharmacological studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rhamnocitrin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhamnocitrin 3-glucoside is a flavonoid glycoside found in various medicinal plants. As a derivative of kaempferol, it exhibits a range of biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and standardization. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. A C18 column is employed for the separation of this compound from other components in the sample matrix.[1][2][3][4][5] The mobile phase consists of a gradient of acidified water and acetonitrile, which allows for efficient elution and good peak resolution.[3][4]

Experimental Protocols

1. Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol (B129727) to achieve a concentration of 100 µg/mL.[4][6] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to construct a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).[4][6][7]

2. Sample Preparation

For plant materials, a representative sample is powdered and extracted with methanol using ultrasonication or maceration.[4][6] The resulting extract is filtered and may be further purified by liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) to remove interfering substances.[4] The final extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration for HPLC analysis.[4][6]

3. HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and diode array detector (DAD)[2]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][8]
Mobile Phase A 0.1% Formic acid in Water[3][5]
Mobile Phase B Acetonitrile[3][5]
Gradient Elution 0-20 min, 10-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min[3][4][8]
Injection Volume 10 µL
Column Temperature 25 °C[3][4]
Detection UV at 265 nm[5]

4. Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.[5][9]

  • Precision: The precision of the method is determined by analyzing replicate injections of the standard solution at different concentrations on the same day (intraday precision) and on different days (interday precision). The relative standard deviation (%RSD) should be less than 2%.[5]

  • Accuracy: The accuracy is assessed by performing recovery studies. A known amount of the standard is added to a sample, and the percentage recovery is calculated. The recovery should be within the range of 98-102%.[5]

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1Value
5Value
10Value
25Value
50Value
100Value
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (% Recovery)
Low< 2%< 2%98-102%
Mid< 2%< 2%98-102%
High< 2%< 2%98-102%

Table 3: LOD and LOQ

ParameterValue (µg/mL)
LODValue
LOQValue

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard StockSolution Stock Solution (100 µg/mL in Methanol) Standard->StockSolution Dissolve WorkingStandards Working Standards (Serial Dilution) StockSolution->WorkingStandards Dilute Injection Inject into HPLC WorkingStandards->Injection PlantMaterial Plant Material Extraction Extraction (Methanol) PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 SampleSolution Sample Solution Filtration1->SampleSolution SampleSolution->Injection Column C18 Column Injection->Column Separation Chromatographic Separation (Gradient Elution) Column->Separation Detection UV Detection (265 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: HPLC analysis workflow for this compound.

Validation_Pathway Method Developed HPLC Method Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy LOD_LOQ LOD LOQ Method->LOD_LOQ Specificity Specificity Method->Specificity ValidatedMethod Validated Analytical Method Linearity->ValidatedMethod Precision->ValidatedMethod Accuracy->ValidatedMethod LOD_LOQ->ValidatedMethod Specificity->ValidatedMethod

Caption: Logical pathway for HPLC method validation.

References

Application Notes and Protocols for the Quantification of Rhamnocitrin 3-Glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin (B192594) 3-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants, including species of Rhamnus, Astragalus, and Lotus. As a derivative of the flavonol rhamnocitrin, it belongs to a class of compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate quantification of rhamnocitrin 3-glucoside in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Analysis of Rhamnocitrin and Related Flavonoids

The following tables summarize the quantitative data for rhamnocitrin, its glycosides, and structurally similar flavonoids found in various plant species. This data provides a reference for the expected concentration ranges in different plant materials.

Table 1: Quantitative Data for Rhamnocitrin and its Glycosides in Plant Extracts

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Rhamnus davuricaNot SpecifiedRhamnocitrin2.14 mg/100 g DWHPLC-ESI-MS/MS[1]
Astragalus membranaceusRootRhamnocitrinPresent (quantification not specified)UPLC-MS/MS[2][3]
Rhamnus speciesGreen FruitsRhamnocitrin-3-O-rhamninosideIdentified (not quantified)LC-PDA-MS[4]
Rhamnus speciesGreen FruitsRhamnocitrin-4'-O-rhamninosideIdentified (not quantified)LC-PDA-MS[4]

DW: Dry Weight

Table 2: Quantitative Data for Structurally Similar Flavonoid Glucosides

Plant SpeciesPlant PartCompoundConcentration RangeAnalytical MethodReference
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside62.0 - 217.0 mg/100 g DWHPLC[5]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-glucoside149.71 ± 10.13 mg/100 g DWHPLC[5]
Lotus (Nelumbo nucifera)LeavesIsorhamnetin-3-O-glucosidePresent (quantification not specified)HPLC-MS/MS[6]
Astragalus membranaceusNot SpecifiedIsorhamnetin-3-O-β-D-glucosidePresent (quantification not specified)UPLC-MS/MS[2]

DW: Dry Weight

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of flavonoid glycosides from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Ethanol (70%)

  • Water (deionized)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1 gram of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 70% methanol (or 70% ethanol).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for further analysis.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC or LC-MS system.

Extraction_Workflow Start Start: Dried Plant Material Powder Grind to a Fine Powder Start->Powder Extract Maceration/Sonication with 70% Methanol Powder->Extract Filter Filter or Centrifuge Extract->Filter Collect Collect Supernatant Filter->Collect Repeat Repeat Extraction (2x) Collect->Repeat Combine Combine Supernatants Collect->Combine Repeat->Extract Evaporate Evaporate Solvent Combine->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter_Final Filter (0.45 µm) Reconstitute->Filter_Final End Ready for Analysis Filter_Final->End

Figure 1: General workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from validated protocols for similar flavonoid glycosides and should be validated for this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 350 nm

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Quantification:

  • Inject the prepared standards and sample extracts into the HPLC system.

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity for the quantification of this compound.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: (A similar gradient to the HPLC-UV method can be used and optimized)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Negative ESI

  • MS/MS Parameters:

    • The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For rhamnocitrin (aglycone), the precursor ion [M-H]⁻ is at m/z 299, with fragment ions at m/z 284, 256, and 240.[1] The precursor ion for this compound [M-H]⁻ would be at m/z 461.

Quantification: Quantification is performed using Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. A calibration curve is constructed using the peak areas of the standard solutions.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and cost-effective method for the simultaneous quantification of multiple samples.

Instrumentation and Conditions:

  • HPTLC Plates: Silica gel 60 F254 plates.

  • Sample Application: Automated TLC sampler.

  • Developing Chamber: Twin-trough chamber.

  • Mobile Phase: Ethyl acetate:formic acid:glacial acetic acid:water (100:11:11:26, v/v/v/v).

  • Densitometer: TLC scanner for densitometric evaluation.

  • Detection Wavelength: 366 nm.

Protocol:

  • Apply standards and sample extracts as bands on the HPTLC plate.

  • Develop the plate in a saturated developing chamber with the mobile phase.

  • Dry the plate and visualize the bands under UV light.

  • Scan the plate with a densitometer at 366 nm.

  • Quantify the amount of this compound by comparing the peak areas of the samples with those of the standards.

Biosynthesis of this compound

This compound is synthesized in plants through the flavonoid biosynthesis pathway. The process involves the methylation of kaempferol (B1673270) to form rhamnocitrin, followed by glycosylation.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Rhamnocitrin Rhamnocitrin Kaempferol->Rhamnocitrin Flavonoid 7-O-methyltransferase (FOMT) Rhamnocitrin_3_Glucoside This compound Rhamnocitrin->Rhamnocitrin_3_Glucoside Flavonoid 3-O-glucosyltransferase (UFGT)

Figure 2: Simplified biosynthesis pathway of this compound.

This pathway highlights the key enzymatic steps leading to the formation of this compound from the precursor amino acid phenylalanine. The methylation of kaempferol at the 7-hydroxyl group is catalyzed by a flavonoid O-methyltransferase (FOMT).[7] Subsequently, a flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose moiety to the 3-hydroxyl group of rhamnocitrin to yield this compound.[8]

Disclaimer: The provided protocols are intended as a general guide. It is essential to validate the chosen method for the specific plant matrix and analytical instrumentation being used to ensure accurate and reliable quantification of this compound.

References

Application Notes and Protocols for the Synthesis of Rhamnocitrin 3-Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of rhamnocitrin (B192594) 3-glucoside and its derivatives. This document includes detailed experimental protocols for chemical and enzymatic synthesis, a summary of biological activities with quantitative data, and visualizations of relevant signaling pathways.

Chemical Synthesis of Rhamnocitrin 3-Glucoside

The chemical synthesis of this compound involves a two-step process: the synthesis of the aglycone, rhamnocitrin, followed by its glycosylation at the 3-hydroxyl position.

Protocol: Synthesis of Rhamnocitrin (7-O-methylkaempferol)

This protocol outlines the selective 7-O-methylation of kaempferol (B1673270) to yield rhamnocitrin. The reactivity of the hydroxyl groups on the kaempferol scaffold generally follows the order 7-OH > 4'-OH > 3-OH >> 5-OH, allowing for regioselective methylation under controlled conditions.

Materials:

  • Kaempferol

  • Anhydrous Acetone (B3395972)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate (B86663) (DMS)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexane (B92381)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve kaempferol (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 20 minutes under an inert atmosphere.

  • Methylation:

    • Slowly add dimethyl sulfate (1 equivalent) dropwise to the stirring suspension.

    • Allow the reaction to proceed at room temperature for 12 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, filter the mixture to remove potassium carbonate.

    • Evaporate the acetone under reduced pressure using a rotary evaporator.

    • To the residue, add water and acidify with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect the fractions containing rhamnocitrin (identified by TLC).

    • Combine the pure fractions and evaporate the solvent to yield rhamnocitrin as a yellow solid.

Protocol: 3-O-Glucosylation of Rhamnocitrin (Koenigs-Knorr Reaction)

This protocol describes a plausible method for the glycosylation of rhamnocitrin at the 3-hydroxyl position using a modified Koenigs-Knorr reaction, a classical method for forming glycosidic bonds.[1][2][3] This involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.

Materials:

  • Rhamnocitrin (prepared as in 1.1)

  • Acetobromo-α-D-glucose (glycosyl donor)

  • Silver Carbonate (Ag₂CO₃) or Silver(I) Oxide (Ag₂O) (promoter)[1]

  • Anhydrous Quinoline or a mixture of Dichloromethane and Pyridine (solvent)

  • Molecular sieves (4 Å)

  • Anhydrous Sodium Acetate

  • Methanol (B129727)

  • Silica Gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Chloroform (B151607):Methanol gradient)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reflux condenser

Procedure:

  • Protection of Hydroxyl Groups (Optional but Recommended for Selectivity):

    • To ensure selective glycosylation at the 3-OH position, the 5-OH and 4'-OH groups of rhamnocitrin should be protected. This can be achieved using standard protecting groups like benzyl (B1604629) or silyl (B83357) ethers. The 7-OH is already methylated.

  • Reaction Setup:

    • In a round-bottom flask dried under vacuum, dissolve the protected rhamnocitrin (1 equivalent) and acetobromo-α-D-glucose (1.5 equivalents) in the chosen anhydrous solvent.

    • Add freshly prepared silver carbonate or silver oxide (2 equivalents) and activated molecular sieves.

    • Stir the mixture under an inert atmosphere at room temperature for 1-2 hours.

  • Glycosylation Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After completion, cool the reaction mixture and filter through a pad of Celite to remove the silver salts and molecular sieves.

    • Wash the filter cake with the reaction solvent.

    • Evaporate the combined filtrate under reduced pressure.

  • Deprotection of Acetyl Groups:

    • Dissolve the resulting residue in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform and methanol) to obtain the protected this compound.

  • Final Deprotection (if protecting groups were used in step 1):

    • Remove the protecting groups from the 5- and 4'- positions using appropriate deprotection conditions (e.g., hydrogenolysis for benzyl groups).

    • Purify the final product, this compound, by chromatography or recrystallization.

Enzymatic Synthesis of this compound Derivatives

Enzymatic synthesis offers a highly regioselective and environmentally friendly alternative to chemical methods for flavonoid glycosylation.[4][5] Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.

Protocol: Enzymatic Glucosylation of Rhamnocitrin using UGT78D1

The glycosyltransferase UGT78D1 from Arabidopsis thaliana has been shown to glucosylate the 3-OH position of various flavonols.[4][5]

Materials:

  • Rhamnocitrin

  • UDP-glucose (sugar donor)

  • Recombinant UGT78D1 enzyme

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Water bath or incubator

  • HPLC system for analysis and purification

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.5)

      • Rhamnocitrin (e.g., 100 µM, dissolved in a small amount of DMSO)

      • UDP-glucose (1 mM)

      • Purified recombinant UGT78D1 enzyme (concentration to be optimized)

      • BSA (1 mg/mL)

      • DTT (1 mM)

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 1-24 hours). The optimal incubation time should be determined experimentally.

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding an equal volume of methanol or by heat inactivation.

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to identify and quantify the formation of this compound.

  • Purification:

    • The product can be purified from the reaction mixture using preparative or semi-preparative HPLC.

Biological Activities of Rhamnocitrin Derivatives

Rhamnocitrin and its glycosides exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The addition of a sugar moiety can influence the bioavailability and activity of the parent flavonoid.

Quantitative Data on Biological Activity

The following table summarizes the reported IC₅₀ and EC₅₀ values for rhamnocitrin and related flavonoid derivatives in various biological assays.

Compound/DerivativeAssayCell Line/TargetIC₅₀ / EC₅₀ (µM)Reference
Rhamnetin (B192265)JNK1 Binding--[6]
Rhamnetinp38 MAPK Binding--[6]
QuercetinProliferationDU-145 (Prostate Cancer)-[1]
QuercetinProliferationPC-3 (Prostate Cancer)-[1]
Quercetin-3-O-glucosideACE Inhibition->59.3[7]
Quercetin-3-O-glucosideAChE Inhibition-~2.5[7]
α-rhamnrtin-3-α-rhamnosideNO ProductionRAW264.7-[8][9]

Note: Specific IC₅₀/EC₅₀ values for this compound are not widely reported in the currently available literature. The data for related compounds are provided for comparative purposes.

Signaling Pathways Modulated by Rhamnocitrin Derivatives

Rhamnocitrin and its derivatives exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Rhamnocitrin has been shown to modulate the phosphorylation and activity of key kinases within this pathway, including p38 MAPK and ERK.[10]

MAPK_Pathway extracellular_signals Extracellular Signals (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_signals->receptor ras Ras receptor->ras raf Raf ras->raf jnk_pathway JNK Pathway ras->jnk_pathway p38_pathway p38 Pathway ras->p38_pathway mek MEK1/2 raf->mek erk ERK1/2 mek->erk cellular_response Cellular Responses (Proliferation, Apoptosis, etc.) erk->cellular_response jnk_pathway->cellular_response p38_pathway->cellular_response rhamnocitrin Rhamnocitrin rhamnocitrin->erk Modulates rhamnocitrin->p38_pathway Inhibits

Caption: Modulation of the MAPK signaling pathway by rhamnocitrin.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. A derivative of rhamnocitrin, α-rhamnrtin-3-α-rhamnoside, has been shown to inhibit the activation of the NF-κB pathway.[8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates for Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription rhamnocitrin_deriv Rhamnocitrin Derivative rhamnocitrin_deriv->traf6 Inhibits rhamnocitrin_deriv->nfkb Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by a rhamnocitrin derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

workflow start Start synthesis Synthesis of This compound (Chemical or Enzymatic) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_assays Biological Activity Assays (e.g., Anti-inflammatory, Anticancer) characterization->biological_assays data_analysis Data Analysis (IC50/EC50 Determination) biological_assays->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Rhamnocitrin 3-glucoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin 3-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants, including those of the Astragalus genus.[1][2] As a derivative of kaempferol, this compound has garnered scientific interest for its potential pharmacological activities. Emerging research suggests that this compound and its aglycone, rhamnocitrin, possess antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for further investigation in drug discovery and development.[3] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols and data presentation.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

  • Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved by suppressing the nuclear translocation of NF-κB p65, a key transcription factor that regulates the expression of inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[1][4]

  • Antioxidant and Cytoprotective Effects: The compound contributes to cellular defense against oxidative stress by activating the Nrf2 signaling pathway.[3] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3]

  • Neuroprotective Effects: By mitigating oxidative stress and neuroinflammation, this compound and its derivatives are being investigated for their potential to protect neuronal cells from damage in models of neurodegenerative diseases.[3]

  • Anticancer Potential: While direct studies on this compound are limited, related flavonoids like quercetin (B1663063) and its glycosides have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.[5]

  • Modulation of Adipogenesis: this compound has been observed to influence lipid accumulation in preadipocytes, suggesting a potential role in metabolic regulation.[6]

Data Presentation

The following tables summarize quantitative data from studies on this compound and closely related compounds to guide experimental design.

Table 1: Cytotoxicity of Rhamnocitrin-Related Flavonoids in Various Cancer Cell Lines

CompoundCell LineAssayIC50 ValueExposure TimeReference
Quercetin-3-O-glucosideHeLaWST-140 µg/mL48 h[7]
QuercetinPC-3 (Prostate)Crystal Violet10-50 µMNot Specified[5]
QuercetinHepG2 (Liver)Crystal Violet10-50 µMNot Specified[5]
QuercetinHTB-26 (Breast)Crystal Violet10-50 µMNot Specified[5]
Diosmetin-7-O-rutinosideMCF-7 (Breast)Not Specified13.65 µg/mLNot Specified[8]
Diosmetin-7-O-rutinosideMDA-MB-231 (Breast)Not Specified12.89 µg/mLNot Specified[8]

Note: Data for closely related compounds are provided as a reference due to limited direct data on this compound.

Table 2: Anti-inflammatory Effects of a Rhamnocitrin Glycoside Derivative (ARR) on LPS-Stimulated RAW264.7 Macrophages

AnalyteTreatmentConcentrationResultReference
NO Production LPS + ARR100 µg/mLSignificant Inhibition[1][4]
IL-6 LPS + ARR100 µg/mLSignificant Decrease[1][4]
IL-1β LPS + ARR100 µg/mLSignificant Decrease[1][4]
PGE2 LPS + ARR100 µg/mLSignificant Decrease[1][4]
iNOS mRNA LPS + ARR100 µg/mLSignificant Downregulation[1]
COX-2 mRNA LPS + ARR100 µg/mLSignificant Downregulation[1]

ARR: α-rhamnrtin-3-α-rhamnoside, a closely related compound.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway by this compound.

Activation of the Nrf2 Antioxidant Pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., 96-well plate) treatment Treat cells with This compound (Pre-incubation) prep_cells->treatment prep_compound Prepare this compound Stock Solution (in DMSO) and working concentrations prep_compound->treatment stimulus Add Stimulus (optional) (e.g., LPS, H2O2) treatment->stimulus viability Cell Viability Assay (MTT, WST-1) stimulus->viability inflammation Inflammation Assays (ELISA for cytokines, Western Blot for NF-κB) stimulus->inflammation oxidative_stress Oxidative Stress Assays (ROS detection, qPCR for Nrf2 targets) stimulus->oxidative_stress apoptosis Apoptosis Assay (Annexin V/PI staining) stimulus->apoptosis data_analysis Data Collection and Statistical Analysis viability->data_analysis inflammation->data_analysis oxidative_stress->data_analysis apoptosis->data_analysis

Generalized Experimental Workflow for In Vitro Studies.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (powder).

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to establish a suitable concentration range for further experiments.

  • Materials:

    • 96-well cell culture plates

    • Cells of interest (e.g., MCF-7, RAW264.7)

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Anti-inflammatory Activity Assay (Measurement of NO and Cytokines)

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in macrophages.

  • Cell Line: RAW264.7 murine macrophages.

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation.

    • After incubation, collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement:

      • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

      • Incubate at room temperature for 10 minutes.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

    • Cytokine Measurement (TNF-α, IL-6):

      • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

This protocol is for detecting changes in the expression and activation of key proteins in the NF-κB and Nrf2 signaling pathways.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound and/or a stimulus (e.g., LPS for NF-κB, an oxidative stressor for Nrf2) for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • NF-κB Pathway: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα.

      • Nrf2 Pathway: anti-Nrf2, anti-HO-1.

      • Loading Control: anti-β-actin or anti-GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

  • Procedure:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Data Interpretation:

      • Annexin V(-)/PI(-) : Live cells

      • Annexin V(+)/PI(-) : Early apoptotic cells

      • Annexin V(+)/PI(+) : Late apoptotic/necrotic cells

      • Annexin V(-)/PI(+) : Necrotic cells

Conclusion

This compound is a promising flavonoid with multifaceted biological activities that warrant further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore its therapeutic potential in various cell culture models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.

References

Rhamnocitrin 3-glucoside: Application Notes for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin 3-glucoside is a flavonoid glycoside found in various medicinal plants. As a member of the flavonoid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Thin-Layer Chromatography (TLC).

Physicochemical Properties of this compound Reference Standard

A high-purity reference standard is essential for accurate quantification. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Synonyms Rhamnocitrin-3-O-β-D-glucopyranoside, Kaempferol 7-O-methyl ether 3-O-glucoside
CAS Number 41545-37-3
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol
Appearance Powder
Purity (typical) ≥98% (HPLC)
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol
Storage Conditions Store at 2-8°C, protected from light and air. For long-term storage, freezing is recommended.

Chromatographic Methods and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of flavonoids. The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Experimental Protocol: HPLC-DAD Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 10-25% B

      • 5-20 min: 25-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm and 350 nm

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: The extraction method will vary depending on the matrix. A general procedure for plant material involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve Dissolve in Methanol (Stock Solution) Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute HPLC Inject into HPLC System Dilute->HPLC Sample Extract Sample (e.g., plant material) Filter Filter Sample Extract Sample->Filter Filter->HPLC Separate Separation on C18 Column HPLC->Separate Detect DAD Detection (265/350 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify this compound in Sample Detect->Quantify CalCurve->Quantify PPAR_Pathway cluster_receptors Cellular Receptors and Transcription Factors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Rhamnocitrin Rhamnocitrin PPARg PPARγ Rhamnocitrin->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Adipogenesis Adipogenesis Modulation PPARg->Adipogenesis Regulates TGFb1 TGF-β1 NFkB->TGFb1 Activates Inflammation ↓ Inflammation NFkB->Inflammation Promotes Smad23 p-Smad2/3 TGFb1->Smad23 Phosphorylates Fibrosis ↓ Fibrosis Smad23->Fibrosis Promotes

Application Notes and Protocols for the Enzymatic Synthesis of Rhamnocitrin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of Rhamnocitrin (B192594) 3-glucoside, a naturally occurring flavonoid glycoside with potential therapeutic applications. The methodologies described herein are based on established enzymatic approaches for flavonoid glycosylation and are intended to serve as a comprehensive guide for researchers in natural product synthesis, drug discovery, and metabolic engineering.

Introduction

Rhamnocitrin, a 7-O-methylated derivative of kaempferol (B1673270), exhibits a range of biological activities. Glycosylation, a common modification of flavonoids in nature, can significantly enhance their solubility, stability, and bioavailability, potentially modulating their pharmacological profile. The enzymatic synthesis of Rhamnocitrin 3-glucoside offers a regio- and stereoselective alternative to chemical synthesis, which often involves complex protection and deprotection steps. This approach utilizes uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.

Principle of the Method

The enzymatic synthesis of this compound is achieved through a biocatalytic reaction employing a flavonoid-specific UDP-glycosyltransferase. The enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of the rhamnocitrin aglycone. The resulting product can then be purified and characterized using standard chromatographic and spectroscopic techniques.

Data Presentation

Table 1: Exemplary Kinetic Parameters of Flavonoid Glycosyltransferases
EnzymeAglycone SubstrateSugar DonorApparent Km (µM)Apparent Vmax or kcatReference
Arabidopsis thaliana UGT78D1IsorhamnetinUDP-rhamnose1810.646 U/mg[1]
Vitis vinifera VvGT6Quercetin (B1663063)UDP-glucose150-[2]
Vitis vinifera VvGT6KaempferolUDP-glucose--[2]
Morella rubra MrUGT78R2QuercetinUDP-rhamnose-Highest kcat[2]
Human UGT1A9QuercetinUDPGA--[3]
Human UGT1A3QuercetinUDPGA-Highest efficiency for 3'-glucuronide[3]

Note: The kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions. Experimental determination is necessary for the chosen enzyme and rhamnocitrin.

Table 2: Typical Yields for Enzymatic Glycosylation of Flavonoids

The following table provides examples of reported yields for the enzymatic synthesis of flavonoid glycosides, which can be used as a benchmark for the synthesis of this compound.

ProductEnzyme SystemHost Organism (if applicable)YieldReference
Isorhamnetin-3-O-rhamnosideThree-enzyme cascadeIn vitro231 mg/L (100% molar conversion)[1]
Quercetin-3-O-glucoside-7-O-rhamnosideAtUGT78D2 & AtUGT89C1E. coli67 mg/L[4]
Hesperetin-3'-O-rhamnosideGtfCE. coli2.4 g/L
Quercitrin (Quercetin-3-O-rhamnoside)GtfCE. coli4.3 g/L
Afzelin (Kaempferol-3-O-rhamnoside)GtfCE. coli1.9 g/L

Experimental Protocols

Protocol 1: Selection and Preparation of a Suitable UDP-Glycosyltransferase

1.1. Enzyme Selection: Based on literature reports of flavonoid UGTs, a promising candidate for the 3-O-glucosylation of rhamnocitrin would be a UGT from the UGT78 family, such as those from Arabidopsis thaliana or other plants known to produce flavonol 3-O-glucosides. For instance, enzymes that glucosylate kaempferol or quercetin at the 3-position are likely to accept rhamnocitrin as a substrate.

1.2. Gene Cloning and Expression (Recombinant Enzyme):

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the selected UGT and clone it into a suitable expression vector (e.g., pET series for E. coli).

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant UGT from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

2.1. Materials:

  • Rhamnocitrin (substrate)

  • Uridine diphosphate glucose (UDP-glucose, sugar donor)

  • Purified UDP-glycosyltransferase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Methanol (for quenching the reaction)

  • HPLC system for analysis

2.2. Reaction Setup:

  • Prepare a stock solution of rhamnocitrin in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine the following components:

    • Reaction buffer

    • UDP-glucose (e.g., to a final concentration of 2-5 mM)

    • Rhamnocitrin (e.g., to a final concentration of 0.1-1 mM)

    • Purified UGT (e.g., 1-10 µg)

  • Adjust the final reaction volume with buffer. A typical reaction volume is 50-200 µL.

2.3. Reaction Conditions:

  • Temperature: Incubate the reaction mixture at a temperature optimal for the enzyme, typically between 25°C and 37°C.[1]

  • Time: The reaction time can range from 1 to 24 hours. Monitor the reaction progress by taking aliquots at different time points.

  • pH: The optimal pH is typically between 7.0 and 8.5.[1]

2.4. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the enzyme and any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Purification of this compound

3.1. Method Selection: For laboratory-scale purification, silica (B1680970) gel column chromatography is a common and effective method.[5] For larger scales or higher purity, preparative HPLC or high-speed counter-current chromatography (HSCCC) can be employed.[6][7]

3.2. Silica Gel Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[5]

  • Sample Loading: Concentrate the reaction mixture in vacuo to remove the solvent. Adsorb the residue onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane or chloroform.[5]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Protocol 4: Analytical Methods for Quantification

4.1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).[6]

  • Flow Rate: 0.8-1.0 mL/min.[6]

  • Detection: UV detector at a wavelength where both rhamnocitrin and its glucoside absorb (e.g., ~265 nm or ~350 nm).

  • Quantification: Use a standard curve of purified this compound to determine the concentration in the reaction mixture.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation, analyze the purified product by LC-MS to determine its molecular weight and fragmentation pattern, confirming the addition of a glucose moiety.

Visualizations

Diagram 1: General Workflow for Enzymatic Synthesis

G cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Reaction cluster_analysis Analysis & Purification gene_selection UGT Gene Selection cloning Cloning & Expression gene_selection->cloning purification Enzyme Purification cloning->purification reaction_setup Reaction Setup (Rhamnocitrin, UDP-Glucose, UGT) purification->reaction_setup incubation Incubation (Controlled Temp & Time) reaction_setup->incubation quenching Reaction Quenching incubation->quenching hplc_analysis HPLC Analysis (Quantification) quenching->hplc_analysis purification_step Product Purification (Column Chromatography) hplc_analysis->purification_step characterization Structural Characterization (LC-MS, NMR) purification_step->characterization

Caption: Workflow for the enzymatic synthesis of this compound.

Diagram 2: Putative Signaling Pathway for this compound

Based on the known activities of similar flavonoid glycosides, this compound may exert its biological effects through pathways like the Nrf2-ARE antioxidant response pathway.

G R3G This compound Keap1 Keap1 R3G->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds & activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Putative Nrf2-mediated antioxidant signaling pathway of this compound.

Diagram 3: Logical Flow for Drug Development Initiation

G start Target Compound Identification (this compound) synthesis Enzymatic Synthesis & Purification start->synthesis characterization Physicochemical Characterization synthesis->characterization in_vitro In Vitro Biological Screening (e.g., Antioxidant, Anti-inflammatory Assays) characterization->in_vitro lead_id Lead Identification in_vitro->lead_id lead_id->start No Activity preclinical Preclinical Studies (Animal Models) lead_id->preclinical Promising Activity clinical Clinical Trials preclinical->clinical

Caption: Initial stages of a drug development workflow for this compound.

References

Application Notes: Rhamnocitrin 3-Glucoside for Studying Flavonoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rhamnocitrin (B192594) 3-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants, including Astragalus membranaceus.[1] As with many dietary flavonoids, its bioavailability and pharmacological activity are largely dependent on its metabolic fate within the host, primarily mediated by the intestinal microbiota.[2] Flavonoid glycosides are typically hydrolyzed by bacterial enzymes to their respective aglycones, which can then be absorbed or further catabolized into smaller phenolic compounds.[3] Rhamnocitrin 3-glucoside serves as an excellent substrate for investigating these metabolic pathways, understanding the role of specific gut microbes, and identifying bioactive metabolites. These notes provide detailed protocols for using this compound in metabolic studies.

Physicochemical Properties and Handling

This compound, also known as Kaempferol 7-O-methyl ether 3-O-glucoside, must be handled with appropriate laboratory practices.[4] Proper storage is crucial to maintain its stability and purity for experimental use.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 41545-37-3[4]
Molecular Formula C₂₂H₂₂O₁₁[4][5]
Molecular Weight 462.407 g/mol [4][5]
Purity Typically >95% (Varies by supplier)[4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane[6]
Storage Store in a well-closed container, protected from light. For long-term storage, refrigerate or freeze at -20°C.[4]

Note: It is recommended to prepare solutions on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[4]

General Metabolic Pathway of Flavonoid Glycosides

The metabolism of this compound by intestinal flora is a critical step that dictates its biological effects. The process generally involves two major stages: deglycosylation and subsequent ring fission of the resulting aglycone.

  • Deglycosylation: Intestinal microbial enzymes, such as β-glucosidases, cleave the glycosidic bond, releasing the sugar moiety (glucose) and the aglycone (rhamnocitrin).

  • Aglycone Degradation: The rhamnocitrin aglycone can be further metabolized by microbial enzymes through C-ring fission, leading to the formation of various smaller phenolic acids.[7] These metabolites can be absorbed into systemic circulation and exert biological activities.[8][9]

G cluster_gut Gut Lumen cluster_absorption Systemic Circulation A This compound B Rhamnocitrin (Aglycone) A->B Deglycosylation (Microbial β-glucosidase) C Glucose A->C D Phenolic Acid Metabolites B->D C-Ring Fission E Absorption & Distribution B->E D->E caption Metabolic pathway of this compound.

General metabolic pathway of this compound in the gut.

Experimental Protocols for Metabolic Studies

The following protocols describe an in vitro fermentation model using human intestinal bacteria and subsequent analysis of metabolites via UPLC-Q-TOF-MS.

This protocol is adapted from methodologies used for studying the metabolism of similar flavonoid glycosides by gut microbiota.[10]

Materials:

  • This compound

  • General Anaerobic Medium (GAM) broth

  • Selected bacterial strain (e.g., Bacteroides uniformis, Lactobacillus plantarum) or fresh human fecal slurry

  • Anaerobic chamber or workstation (85% N₂, 10% H₂, 5% CO₂)

  • Sterile centrifuge tubes

  • Incubator

Procedure:

  • Preparation: Pre-reduce the GAM broth by placing it in the anaerobic chamber for at least 24 hours before use. Prepare a stock solution of this compound in DMSO.

  • Inoculation:

    • For pure strain: In the anaerobic chamber, inoculate 5 mL of GAM broth with the selected bacterial strain and incubate until it reaches the logarithmic growth phase.

    • For fecal slurry: Prepare a 10% (w/v) fecal slurry by homogenizing fresh human feces in anaerobic phosphate-buffered saline (PBS).

  • Incubation:

    • Add the this compound stock solution to the pre-reduced GAM broth to a final concentration (e.g., 50 µM).

    • Inoculate the medium with 1% (v/v) of the activated bacterial culture or 5% (v/v) of the fecal slurry.

    • Include a control group without the substrate and another control without the bacterial inoculum.

    • Incubate all samples under anaerobic conditions at 37°C.

  • Sample Collection: Collect aliquots (e.g., 1 mL) at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Reaction Quenching & Preparation: Immediately centrifuge the collected aliquots at 12,000 x g for 10 minutes at 4°C. Collect the supernatant for metabolite analysis. Store samples at -80°C until analysis.

This protocol provides a framework for the sensitive detection and identification of metabolites.[10][11]

Materials:

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • UPLC system coupled with a Q-TOF mass spectrometer

  • C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Thaw the supernatant samples. To 200 µL of supernatant, add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2-5 µL

    • Gradient Elution (Example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for flavonoids.

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Scan Range: m/z 50-1000

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS (or targeted MS/MS) to obtain fragmentation patterns for structural elucidation.

G A This compound + Bacterial Culture B Anaerobic Incubation (37°C, 0-48h) A->B C Time-Point Sampling B->C D Centrifugation & Supernatant Collection C->D E Protein Precipitation (Acetonitrile) D->E F UPLC-Q-TOF-MS Analysis E->F G Metabolite Identification & Quantification F->G caption Experimental workflow for in vitro metabolic study.

Experimental workflow for in vitro metabolic study.

Quantitative Analysis of Metabolism

The rate and extent of this compound metabolism can vary significantly between different bacterial species. The data below is illustrative, based on typical degradation patterns observed for flavonoid glycosides by common gut commensals.[3][7]

Table 2: Illustrative Degradation of this compound by Gut Bacteria

Bacterial StrainIncubation Time (h)This compound Remaining (%)Major Metabolite Detected
Control (No Bacteria) 4898.5 ± 1.2-
Bacteroides uniformis 2425.3 ± 3.1Rhamnocitrin
484.1 ± 0.8Rhamnocitrin, Phenolic Acids
Lactobacillus plantarum 2465.8 ± 4.5Rhamnocitrin
4841.2 ± 3.9Rhamnocitrin
Eubacterium ramulus 2415.7 ± 2.4Rhamnocitrin, Phenolic Acids
48< 1.0Phenolic Acids

Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate expected outcomes.

Downstream Biological Effects and Signaling

The metabolic conversion of this compound to its aglycone, rhamnocitrin, is significant because the aglycone often possesses greater biological activity. Rhamnocitrin has demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[8][9] For instance, many flavonoid aglycones are known to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_pathway Pro-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Metabolite Rhamnocitrin (Metabolite) Metabolite->IKK Inhibition caption Inhibition of NF-κB pathway by flavonoid metabolites.

Inhibition of a pro-inflammatory pathway by flavonoid metabolites.

This compound is a valuable tool for researchers in nutrition, microbiology, and drug development. Studying its metabolism provides critical insights into the biotransformation of dietary flavonoids by the gut microbiota, helping to identify the specific bacterial species and enzymes involved. The protocols outlined here offer a robust framework for quantifying metabolic rates and identifying bioactive metabolites, ultimately linking the consumption of flavonoid glycosides to their downstream health effects.

References

Application of Rhamnocitrin 3-glucoside in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin 3-glucoside is a naturally occurring flavonoid glycoside found in various plants. Flavonoids, a diverse group of polyphenolic compounds, are well-documented for their broad range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This compound, a glycosidic form of rhamnocitrin, has garnered interest for its potential therapeutic applications, particularly in the context of enzyme inhibition. The structural characteristics of this compound, featuring a flavonoid backbone with a glucose moiety, make it a candidate for interacting with and modulating the activity of various enzymes.

This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition assays. It is designed to guide researchers in exploring its potential as an inhibitor of clinically relevant enzymes, thereby facilitating drug discovery and development efforts. While direct extensive research on this compound is emerging, data from structurally similar compounds, such as Quercetin-3-O-rhamnoside (quercitrin) and Kaempferol-3-O-rhamnoside, provide valuable insights into its potential inhibitory activities.

Data Presentation: Enzyme Inhibitory Activity

The following table summarizes the available quantitative data on the enzyme inhibitory activity of compounds structurally related to this compound. This data is provided to offer a comparative reference for researchers investigating the potential of this compound.

CompoundEnzymeSourceIC50 ValueReference CompoundIC50 of Reference
Quercetin-3-O-rhamnoside (Quercitrin)α-GlucosidaseSaccharomyces cerevisiae49.69 µg/mLAcarbose (B1664774)193.37 µg/mL[1]
Quercetin-3-O-rhamnoside (Quercitrin)Xanthine OxidaseNot SpecifiedCompetitive InhibitionAllopurinolNot Specified

Note: Rhamnocitrin is the 7-O-methylated derivative of kaempferol. Quercitrin is the 3-O-rhamnoside of quercetin. These compounds share a similar flavonoid backbone, suggesting that this compound may exhibit comparable inhibitory activities. Further experimental validation is necessary.

Signaling Pathways and Experimental Workflows

The inhibitory action of flavonoids can impact various cellular signaling pathways. For instance, the modulation of enzymes can lead to downstream effects on pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

experimental_workflow General Workflow for Enzyme Inhibition Screening prep Preparation of Reagents (Enzyme, Substrate, Buffer, this compound) assay Enzyme Inhibition Assay (e.g., in 96-well plate) prep->assay incubation Incubation (Pre-incubation of enzyme and inhibitor, followed by addition of substrate) assay->incubation measurement Measurement (Spectrophotometric reading of product formation) incubation->measurement analysis Data Analysis (Calculation of % inhibition and IC50 value) measurement->analysis

General experimental workflow for enzyme inhibition screening.

mapk_pathway Potential Modulation of MAPK Signaling Pathway stimulus Extracellular Stimulus (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription response Cellular Response (Proliferation, Inflammation, etc.) transcription->response rhamnocitrin This compound (Potential Inhibition Point) rhamnocitrin->raf

Potential modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in the management of postprandial hyperglycemia.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL in phosphate (B84403) buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 5 mM in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound (stock solution in DMSO, with serial dilutions in buffer)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of this compound solution at various concentrations to the test wells.

  • Add 10 µL of acarbose solution to the positive control wells.

  • Add 10 µL of DMSO/buffer to the negative control wells.

  • Add 20 µL of α-glucosidase solution to all wells except the blank. For the blank, add 20 µL of phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Tyrosinase Inhibition Assay

This assay is used to identify inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Materials:

  • Mushroom tyrosinase (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA (3,4-dihydroxyphenylalanine) substrate solution (e.g., 2.5 mM in phosphate buffer)

  • Phosphate buffer (50 mM, pH 6.5)

  • This compound (stock solution in DMSO, with serial dilutions in buffer)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 40 µL of this compound solution at various concentrations to the test wells.

  • Add 40 µL of kojic acid solution to the positive control wells.

  • Add 40 µL of DMSO/buffer to the negative control wells.

  • Add 80 µL of phosphate buffer to all wells.

  • Add 40 µL of mushroom tyrosinase solution to all wells except the blank. For the blank, add 40 µL of phosphate buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Urease Inhibition Assay (Berthelot Method)

This assay is used to screen for inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Urease inhibitors are potential treatments for infections caused by urease-producing bacteria, such as Helicobacter pylori.

Materials:

  • Jack bean urease (e.g., 1 U/mL in phosphate buffer)

  • Urea solution (100 mM in deionized water)

  • Phosphate buffer (100 mM, pH 7.4)

  • This compound (stock solution in DMSO, with serial dilutions in buffer)

  • Thiourea (B124793) (positive control)

  • Phenol (B47542) Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL deionized water.

  • Alkali-Hypochlorite Reagent (Solution B): 0.25 g sodium hydroxide (B78521) and 0.42 mL sodium hypochlorite (B82951) (5% solution) in 50 mL deionized water.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 25 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of this compound solution at various concentrations to the test wells.

  • Add 10 µL of thiourea solution to the positive control wells.

  • Add 10 µL of DMSO/buffer to the negative control wells.

  • Add 10 µL of urease solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B) to all wells.

  • Incubate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.[2]

  • The percentage of inhibition is calculated using the following formula:[2] % Inhibition = [1 - (Abs_sample / Abs_control)] x 100[2]

    Where:

    • Abs_control is the absorbance of the negative control.[2]

    • Abs_sample is the absorbance of the test sample.[2]

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Protocols for Dissolving Rhamnocitrin 3-glucoside for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Rhamnocitrin 3-glucoside, a flavonoid glycoside, for use in a variety of in vitro assays. Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results.

Compound Information

PropertyValueSource
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Molecular Formula C22H22O11[1][2][3]
Molecular Weight 462.40 g/mol [1][2][3]
CAS Number 41545-37-3[2][3]

Solubility of this compound

This compound is a polar molecule and exhibits solubility in several organic solvents. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions for in vitro assays.[4]
Acetone SolubleCan be used for extraction and some non-cell-based assays.[4]
Chloroform SolubleGenerally not suitable for in vitro biological assays due to toxicity.[4]
Dichloromethane SolubleGenerally not suitable for in vitro biological assays due to toxicity.[4]
Ethyl Acetate SolubleCan be used for extraction purposes.[4]
Water Sparingly solubleAs with many flavonoid glycosides, solubility in aqueous solutions is limited.[5][6]

To enhance the dissolution of this compound, gentle warming at 37°C and sonication in an ultrasonic bath can be employed.[4]

Protocols for Solution Preparation

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 462.40 g/mol x 1000 mg/g = 4.624 mg

  • Weighing:

    • Carefully weigh out 4.624 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is generally stable for several months. For short-term storage (up to two weeks), 4°C can be used.[3]

G cluster_start Preparation of Stock Solution cluster_steps start Start weigh Weigh this compound start->weigh Begin add_dmso Add sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into sterile vials dissolve->aliquot store Store at -20°C aliquot->store

Workflow for preparing this compound stock solution.

Preparation of Working Solutions for In Vitro Assays

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 1% (v/v), with many researchers aiming for 0.1% to 0.5% to minimize any potential effects of the solvent on the cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

Protocol:

  • Determine the final desired concentration:

    • For example, to prepare a working solution with a final concentration of 10 µM this compound.

  • Serial Dilution:

    • It is recommended to perform a serial dilution to achieve the final concentration accurately.

    • Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile DMSO or cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of the diluent.

    • Final Dilution: Dilute the intermediate solution into the final assay volume. To achieve a final concentration of 10 µM in a total volume of 1 mL of cell culture medium, add 10 µL of the 1 mM intermediate solution to 990 µL of the medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any effects of the solvent itself.

G cluster_start Preparation of Working Solution cluster_steps stock 10 mM Stock in DMSO intermediate Prepare Intermediate Dilution (e.g., 1 mM) stock->intermediate final_dilution Dilute to Final Concentration in Assay Medium intermediate->final_dilution final_conc Final Concentration (e.g., 10 µM) Final DMSO (e.g., 0.1%) final_dilution->final_conc

Workflow for preparing working solutions.

Stability and Storage Recommendations

SolutionStorage TemperatureDurationNotesSource
Solid Compound -20°CLong-termProtect from light and moisture.[3]
DMSO Stock Solution -20°CSeveral monthsAliquot to avoid repeated freeze-thaw cycles.[4]
Aqueous Working Solutions 2-8°CPrepare fresh dailyFlavonoid glycosides can be unstable in aqueous solutions.[3]

Important Considerations for In Vitro Assays

  • DMSO Toxicity: Always determine the tolerance of your specific cell line to DMSO. It is recommended to keep the final DMSO concentration in the culture medium at or below 1%, and ideally between 0.1% and 0.5%.

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as the test compound) in your experiments.

  • Solubility Limit: Visually inspect the medium after adding the compound to ensure no precipitation has occurred. If precipitation is observed, the concentration may be too high for the aqueous environment of the cell culture medium.

  • pH of the Medium: The stability of some flavonoids can be pH-dependent. Ensure the pH of your culture medium is stable after the addition of the compound.

By following these protocols and considerations, researchers can ensure the proper dissolution and application of this compound in their in vitro assays, leading to more reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Improving Rhamnocitrin 3-Glucoside Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhamnocitrin (B192594) 3-glucoside. The following information addresses common challenges related to its solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is rhamnocitrin 3-glucoside and why is its solubility a concern?

This compound is a flavonoid glycoside, a natural compound found in various plants.[1][2] Like many flavonoids, it possesses a range of biological activities, including anti-inflammatory and antioxidant properties. However, its relatively low aqueous solubility can pose a significant challenge in bioassays, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability in cell-based and in vivo experiments.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For bioassays, DMSO is the most commonly used solvent for preparing concentrated stock solutions due to its high solubilizing capacity and miscibility with aqueous culture media.

Q3: How do I prepare a stock solution of this compound?

Preparing a concentrated stock solution in an appropriate organic solvent is the first step. DMSO is highly recommended for cell culture experiments. To minimize potential cytotoxicity, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.[3]

To prepare a stock solution:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex or sonicate the solution gently to ensure the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: My this compound precipitates when I add it to my aqueous assay buffer (e.g., PBS or cell culture medium). What can I do?

This is a common issue due to the poor aqueous solubility of many flavonoids. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as high as permissible for your specific assay without causing toxicity, but generally not exceeding 0.5% for cell-based assays.[3]

  • Use a stepwise dilution: Instead of adding the concentrated stock solution directly to the final volume of the aqueous buffer, perform serial dilutions in the buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Warm the solution: Gently warming the final solution to 37°C may help in dissolving the compound, but be cautious as prolonged heating can degrade the compound.

  • Employ solubility enhancement techniques: If the above methods are insufficient, consider using techniques like cyclodextrin (B1172386) complexation or creating a solid dispersion.

Troubleshooting Guide: Solubility Enhancement Techniques

For experiments requiring higher concentrations of this compound than achievable by direct dissolution, the following formulation strategies can be employed.

MethodDescriptionAdvantagesDisadvantages
Cyclodextrin Complexation This compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.Significant increase in aqueous solubility, improved stability, and potential for enhanced bioavailability.Requires optimization of the cyclodextrin type and molar ratio; the complex may have different biological activity than the free compound.
Solid Dispersion The compound is dispersed in a solid, inert carrier matrix (often a polymer) at the molecular level, which can enhance its dissolution rate and solubility.Can significantly improve the dissolution rate and apparent solubility.Requires specialized equipment (e.g., rotary evaporator or spray dryer); the choice of carrier is critical.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Culture

This protocol describes the preparation of a working solution from a DMSO stock for a typical cell-based assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium or PBS to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • When diluting, add the stock solution to the medium and vortex immediately to ensure rapid mixing and minimize precipitation.

  • Ensure the final DMSO concentration in your highest treatment concentration is at a non-toxic level (e.g., ≤ 0.1%). Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiment.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol provides a general procedure for forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 0.45 µm membrane filter

  • Freeze-dryer

Procedure:

  • Prepare a 1:1 molar ratio mixture of this compound and HP-β-CD.

  • Dissolve the mixture in deionized water.

  • Incubate the solution at 30°C for 24 hours with continuous stirring (e.g., 150 rpm).

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved material.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution in a freeze-dryer for 24 hours to obtain a powder of the inclusion complex.[4]

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion using a polymer carrier.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, Poloxamer 188)

  • Organic solvent (e.g., ethanol (B145695) or a mixture of solvents)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both the this compound and the polymer carrier in the organic solvent.

  • Continuously stir the solution until a clear solution is formed.

  • Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Further dry the solid dispersion in a desiccator to remove any residual solvent.

  • The resulting solid dispersion can be pulverized and stored for later use.

Signaling Pathways and Experimental Workflows

The biological effects of rhamnocitrin and its glycosides are often attributed to their modulation of key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a general experimental workflow for studying the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis start This compound Powder solubilization Solubilization Strategy Selection (e.g., DMSO, Cyclodextrin) start->solubilization stock_prep Stock Solution Preparation solubilization->stock_prep working_prep Working Solution Preparation stock_prep->working_prep cell_treatment Cell/Animal Treatment working_prep->cell_treatment data_collection Data Collection (e.g., Viability, Gene Expression) cell_treatment->data_collection data_analysis Data Analysis data_collection->data_analysis pathway_analysis Signaling Pathway Interpretation data_analysis->pathway_analysis conclusion Conclusion pathway_analysis->conclusion

Caption: Experimental workflow for investigating the bioactivity of this compound.

mapk_pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cellular_response Cellular Response (Proliferation, Differentiation) erk->cellular_response rhamnocitrin Rhamnocitrin rhamnocitrin->mek Inhibition

Caption: Rhamnocitrin's inhibitory effect on the MAPK/ERK signaling pathway.

nfkb_ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus inflammatory_stimuli Inflammatory Stimuli receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression ppar PPARγ ppar->nfkb Inhibits rhamnocitrin Rhamnocitrin rhamnocitrin->ppar Activates

Caption: Rhamnocitrin modulates inflammatory responses via PPARγ activation and NF-κB inhibition.

References

Technical Support Center: Optimizing HPLC Separation of Rhamnocitrin 3-Glucoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the effective separation of rhamnocitrin (B192594) 3-glucoside and other closely related flavonoid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of flavonoid isomers.

Question: Why am I experiencing poor resolution or co-elution of my flavonoid isomers?

Answer:

Poor resolution is a frequent challenge in the separation of structurally similar isomers.[1] Several factors in your HPLC method can be optimized to improve the separation.

Initial Checks:

  • Column Health: Ensure your column is not old or contaminated. A decline in performance over time can lead to peak broadening and loss of resolution.[1]

  • System Suitability: Verify that your HPLC system is performing correctly by running a standard mixture with known separation characteristics.[1]

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical.[2]

    • Solvent Selection: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).

    • Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving resolution.

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can significantly alter selectivity. A pH about 2 units away from the analyte's pKa is a good starting point to ensure the compound is in a single ionic state.[3]

  • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the resolution of closely eluting isomers.[1][4]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[1][5] Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution.[1][5] However, excessively high temperatures may not always be beneficial.[1] A systematic evaluation at different temperatures (e.g., 25°C, 35°C, 45°C) is recommended.[6]

  • Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation of critical pairs, though it will also increase the run time.[6][7]

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed check_column Check Column Health & System Suitability start->check_column optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Modifier) check_column->optimize_mobile_phase If column/system is OK optimize_gradient Adjust Gradient Profile (Shallow Gradient) optimize_mobile_phase->optimize_gradient optimize_temp Optimize Column Temperature optimize_gradient->optimize_temp optimize_flow Adjust Flow Rate (Lower Flow Rate) optimize_temp->optimize_flow end Resolution Improved optimize_flow->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Question: My peaks are tailing or showing fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Severe mass overload can also cause fronting.

    • Solution: Decrease the injection volume.

G cluster_1 Diagnosing Peak Shape Problems start Poor Peak Shape is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Causes: - Secondary Interactions - Column Overload - Contamination is_tailing->tailing_causes Yes fronting_causes Causes: - Solvent Incompatibility - Severe Overload is_fronting->fronting_causes Yes tailing_solutions Solutions: - Add Acidic Modifier - Reduce Sample Concentration - Flush Column tailing_causes->tailing_solutions fronting_solutions Solutions: - Dissolve Sample in Mobile Phase - Reduce Injection Volume fronting_causes->fronting_solutions

Caption: Decision tree for troubleshooting HPLC peak shape issues.

Question: I'm observing fluctuating retention times. What could be the cause?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence, especially when using gradient elution.[1]

    • Solution: Increase the column equilibration time between runs.[1]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.[1]

    • Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for flavonoid isomers?

A good starting point for separating flavonoid isomers like rhamnocitrin 3-glucoside is to use a reversed-phase C18 column with a gradient elution.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good choice.

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Gradient: Start with a low percentage of solvent B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes. This can be followed by a column wash and re-equilibration step.

  • Detection: Use a UV detector at the lambda max of the flavonoid, which is typically around 254-280 nm and 340-360 nm.

  • Temperature: Start with a controlled temperature, for instance, 35°C or 40°C.[1][2]

From this starting point, you can optimize the gradient slope, temperature, and flow rate to achieve baseline separation.

Q2: How does mobile phase pH affect the separation of flavonoid glycoside isomers?

The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[3] Flavonoids contain phenolic hydroxyl groups which are weakly acidic. By adjusting the pH, you can change the ionization state of these groups. In reversed-phase HPLC, the ionized (more polar) form of a compound will elute earlier than the neutral (less polar) form.[3] Suppressing ionization by using an acidic mobile phase (e.g., with formic acid) often leads to better retention and improved peak shape for flavonoids.[3]

Q3: Can changing the organic solvent in the mobile phase improve separation?

Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) is a powerful tool for altering selectivity in reversed-phase HPLC. Acetonitrile and methanol have different properties and will interact differently with both the stationary phase and the analytes, often leading to changes in elution order and improved resolution for co-eluting peaks.

Data Presentation

Table 1: Effect of Column Temperature on Resolution of Flavonoid Isomers

Temperature (°C)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
2522.523.11.3
3520.120.81.6
4518.218.81.5

Note: Data is representative and illustrates a general trend. Actual values will vary depending on the specific method and compounds.

Table 2: Effect of Mobile Phase Gradient on Elution of Flavonoids

Time (min)% Acetonitrile (Gradient 1 - Fast)% Acetonitrile (Gradient 2 - Slow)
01515
52520
205035
258050
301515

Note: Gradient 2 (slower increase in organic solvent) is more likely to provide better resolution for closely eluting isomers.[1][4]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Flavonol Glycoside Isomer Separation

This protocol provides a robust starting point for the separation of this compound isomers.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 260 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

References

Rhamnocitrin 3-glucoside stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhamnocitrin (B192594) 3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of rhamnocitrin 3-glucoside in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are commonly employed.[1] It is also soluble in acetone, chloroform, dichloromethane, and ethyl acetate.[2] For improved solubility, it is recommended to warm the solution gently to 37°C and use an ultrasonic bath.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For maximum stability, it is highly recommended to prepare solutions fresh for each experiment. If stock solutions must be prepared in advance, they should be stored in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to two weeks. For longer-term storage of several months, desiccate at -20°C. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.

Q3: What are the main factors that affect the stability of this compound in solution?

A3: The stability of this compound, like other flavonoid glycosides, is primarily affected by pH, temperature, light, presence of metal ions, and oxygen.

Q4: How does pH influence the stability of this compound?

A4: Flavonoid glycosides are generally more stable in acidic conditions. While specific data for this compound is limited, related compounds show significant degradation in neutral to alkaline solutions. It is advisable to maintain a slightly acidic pH (e.g., pH 3-6) for your solutions whenever the experimental conditions allow.

Q5: Is this compound sensitive to light?

A5: Yes, prolonged exposure to light, especially UV light, can lead to the degradation of flavonoid glycosides. It is recommended to work with solutions in a subdued light environment and store them in amber vials or containers wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms in the solution upon storage, even at -20°C. The concentration of the compound may exceed its solubility limit in the chosen solvent at low temperatures.1. Try preparing a more dilute stock solution. 2. Before use, gently warm the solution to 37°C and sonicate to redissolve the precipitate. 3. Consider using a different solvent in which the compound has higher solubility, such as DMSO.
Loss of biological activity or inconsistent experimental results over time. Degradation of this compound in the solution.1. Prepare fresh solutions for each experiment. 2. If using a stored stock solution, perform a quick quality check using HPLC to assess the purity before use. 3. Review the pH of your experimental buffer; if it is neutral or alkaline, consider adjusting it to a more acidic pH if your experiment allows. 4. Protect your solutions from light and heat.
Color change observed in the solution. This may indicate degradation of the flavonoid structure or a change in pH.1. Measure the pH of the solution to ensure it has not changed. 2. Analyze the solution by HPLC-DAD to check for the appearance of degradation peaks and a decrease in the main compound peak. 3. Discard the solution and prepare a fresh batch.
Inconsistent readings in spectrophotometric or fluorometric assays. The compound may be interacting with components of the assay buffer or degrading under the assay conditions (e.g., presence of metal ions).1. Check the composition of your assay buffer for any components that could chelate metal ions or act as oxidizing agents. 2. If metal ions are suspected to be an issue, consider adding a chelating agent like EDTA to your buffer, if compatible with your experiment. 3. Run a time-course experiment to assess the stability of this compound in your specific assay buffer.

Quantitative Data Summary

Table 1: Factors Affecting the Stability of Kaempferol (B1673270) (Aglycone of Rhamnocitrin)

Factor Effect on Stability Observed Degradation Kinetics
Temperature Increased temperature leads to accelerated degradation.[3][4]Zero-order and second-order models have been applied.[3]
pH Stability is generally higher in acidic conditions.Not explicitly defined for kaempferol, but a general trend for flavonoids.
Metal Ions (e.g., Sn(II)) Can form complexes with kaempferol, potentially reducing its antioxidant activity.[5]First-order kinetics observed for complex formation.[5]
Oxidation Susceptible to oxidative degradation.[6]Time-dependent disappearance observed in oxidative environments.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound solution (in a relevant solvent/buffer)

    • HPLC system with a DAD or UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile phase: Acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp

  • Procedure:

    • Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A gradient elution is often suitable for flavonoids.[7]

    • Forced Degradation Studies:

      • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

      • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for a defined period. Neutralize before injection.

      • Oxidation: Treat the solution with 3% H₂O₂ at room temperature for a defined period.

      • Thermal Degradation: Heat the solution at a defined temperature (e.g., 60-80°C) for a defined period.

      • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a defined period.

    • HPLC Analysis:

      • Inject samples from each stress condition at different time points onto the HPLC system.

      • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound (this compound).

    • Data Analysis:

      • Calculate the percentage degradation of this compound under each condition.

      • Determine the degradation kinetics by plotting the concentration of the remaining compound against time. This will help to determine if the degradation follows zero-order, first-order, or second-order kinetics.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh Rhamnocitrin 3-glucoside B Dissolve in appropriate solvent A->B C Vortex and Sonicate B->C D Acid Hydrolysis (HCl, Heat) C->D Expose to Stress Conditions E Base Hydrolysis (NaOH) C->E Expose to Stress Conditions F Oxidation (H₂O₂) C->F Expose to Stress Conditions G Thermal Degradation (Heat) C->G Expose to Stress Conditions H Photodegradation (UV Light) C->H Expose to Stress Conditions I HPLC Analysis D->I E->I F->I G->I H->I J Monitor Peak Area and Degradation Products I->J K Determine Degradation Kinetics J->K

Caption: Experimental workflow for assessing the stability of this compound.

Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription R3G This compound R3G->IKK inhibits R3G->Keap1 inhibits binding

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Preventing degradation of Rhamnocitrin 3-glucoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Rhamnocitrin (B192594) 3-glucoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Rhamnocitrin 3-glucoside and why is its stability during extraction important?

This compound is a flavonoid glycoside found in various medicinal plants. Its stability is crucial during extraction to ensure the preservation of its chemical integrity and, consequently, its biological activity for research and drug development purposes. Degradation can lead to inaccurate quantification and reduced therapeutic efficacy.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The main factors contributing to the degradation of this compound, similar to other flavonoid glycosides, are:

  • pH: Alkaline conditions (pH > 7) can lead to the opening of the central pyran ring and oxidative degradation.[1] An acidic environment generally enhances stability.

  • Temperature: High temperatures accelerate both enzymatic and non-enzymatic degradation, including hydrolysis of the glycosidic bond.[1]

  • Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases, can cleave the glucose molecule from the rhamnocitrin aglycone.

  • Light: Exposure to UV or even visible light can cause photodegradation of the flavonoid structure.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic rings.

Q3: How does the sugar moiety in this compound affect its stability?

The presence of a glucose molecule at the 3-position of the rhamnocitrin backbone generally increases its stability compared to the aglycone form. This glycosylation can protect the flavonoid from oxidative degradation.

Q4: What are the recommended storage conditions for the crude extract to minimize degradation?

To minimize degradation, crude extracts containing this compound should be stored in airtight containers, protected from light, and at low temperatures (-20°C or below).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound Degradation during extraction: Harsh extraction conditions (high temperature, alkaline pH).- Lower the extraction temperature (ideally below 50°C).- Use an acidified extraction solvent (e.g., 70-80% ethanol (B145695) with 0.1% formic acid).- Minimize extraction time.
Incomplete extraction: Inefficient solvent or extraction method.- Use a polar solvent like aqueous ethanol or methanol (B129727) (70-80%).- Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) under optimized conditions.
Presence of Rhamnocitrin (aglycone) in the extract Hydrolysis of the glycosidic bond: High temperature, acidic conditions (if too strong), or enzymatic activity.- Reduce extraction temperature.- Use a mildly acidic solvent (pH 3-5).- Deactivate enzymes by briefly blanching the plant material before extraction or using organic solvents that inhibit enzymatic activity.
Browning or discoloration of the extract Oxidative degradation: Presence of oxygen and/or metal ions.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid to the extraction solvent.- Use deionized water and clean glassware to avoid metal ion contamination.
Inconsistent results between batches Variability in extraction parameters: Inconsistent temperature, time, solvent composition, or plant material quality.- Standardize all extraction parameters.- Ensure the plant material is of consistent quality and stored properly.- Calibrate all equipment regularly.

Quantitative Data on Flavonoid Glycoside Stability

Table 1: Effect of pH on the Degradation of a Flavonoid Glycoside at 70°C

pHHalf-life (t½) in minutes (approx.)
2.5> 480
4.090
7.0< 10

Data extrapolated from studies on cyanidin-3-O-glucoside and serves as an illustration of the general trend.[1]

Table 2: Effect of Temperature on the Degradation of a Flavonoid Glycoside at pH 4.0

Temperature (°C)Half-life (t½) in minutes (approx.)
60180
7090
8045
9020

Data extrapolated from studies on cyanidin-3-O-glucoside and serves as an illustration of the general trend.[1]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize the yield of this compound while minimizing degradation.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v) in deionized water

  • Formic acid

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by mixing 800 mL of absolute ethanol with 200 mL of deionized water. Add 1 mL of formic acid to achieve a final concentration of 0.1% (v/v) and a pH of approximately 3.

  • Extraction:

    • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the acidified 80% ethanol solvent (solid-to-liquid ratio of 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.

  • Filtration:

    • Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

  • Concentration:

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.

  • Storage:

    • Store the concentrated aqueous extract at -20°C in an amber-colored, airtight container.

Protocol 2: Stability-Indicating HPLC Method for Quantification

This HPLC method can be used to quantify this compound and detect potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (or determined by UV scan of a pure standard)

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the crude extract with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the this compound peak based on the retention time and calibration curve of the standard. Monitor for the appearance of new peaks that may indicate degradation products (e.g., the rhamnocitrin aglycone peak, which will have a longer retention time).

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis & Storage Plant_Material Dried & Powdered Plant Material Extraction Ultrasound-Assisted Extraction (40°C, 30 min) Acidified 80% Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (<45°C) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Storage Storage (-20°C, Dark) Crude_Extract->Storage

Caption: Workflow for the extraction and analysis of this compound.

Degradation_Factors cluster_factors Degradation Factors cluster_products Degradation Products R3G This compound High_pH High pH (Alkaline) R3G->High_pH High_Temp High Temperature R3G->High_Temp Enzymes Enzymatic Activity R3G->Enzymes Light Light Exposure R3G->Light Oxygen Oxygen R3G->Oxygen Oxidized_Products Oxidized Products High_pH->Oxidized_Products Rhamnocitrin Rhamnocitrin (Aglycone) High_Temp->Rhamnocitrin Enzymes->Rhamnocitrin Other_Degradants Other Degradants Light->Other_Degradants Oxygen->Oxidized_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during flavonoid analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing flavonoids by HPLC?

Peak tailing in flavonoid analysis is a common issue that can primarily be attributed to secondary chemical interactions and physical or instrumental problems.

Chemical Causes:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact with the polar hydroxyl and carbonyl groups of flavonoids. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, can lead to peak tailing.[1][2][3]

  • Metal Chelation: Flavonoids possess structural motifs, such as catechol groups, that can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica (B1680970) matrix of the column or leached from the HPLC system components.[4][5][6] This interaction can result in distorted peak shapes.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of either the flavonoid analytes or the residual silanol groups on the stationary phase, causing strong, undesirable interactions and resulting in peak tailing.[6][7][8]

Physical and Instrumental Causes:

  • Column Contamination and Degradation: Accumulation of strongly retained sample components can create active sites on the column, leading to peak tailing.[1][9] Over time, the stationary phase can also degrade, exposing more silanol groups.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peaks to broaden and tail.[1][10][11]

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long tubing, large detector cells, or poorly fitted connections) can cause band broadening and peak tailing.[4][7][10]

  • Column Voids or Blocked Frits: Physical damage to the column packing, such as the formation of a void at the inlet or a partially blocked frit, can distort the sample flow path and lead to asymmetrical peaks for all analytes.[2][11]

Q2: How can I mitigate peak tailing caused by secondary interactions with the column?

Addressing secondary interactions is crucial for achieving symmetrical peaks. Here are several effective strategies:

  • Mobile Phase Acidification: The most common and effective solution is to add a small amount of an acidic modifier to the mobile phase. Typically, 0.1% formic acid or acetic acid is used to lower the pH to between 2.5 and 3.5.[1][9][12] This suppresses the ionization of residual silanol groups, minimizing their interaction with flavonoids.[9][12]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, less polar molecule (like trimethylsilyl (B98337) chloride) to render them inert.[3][7][12] Using these columns significantly reduces the potential for secondary interactions.

  • Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider using a column with a different stationary phase. Phenyl-hexyl columns, for instance, can offer alternative selectivity for aromatic compounds like flavonoids and may improve peak shape.[9]

  • Mobile Phase Additives: While less common with modern high-purity silica columns, a "sacrificial base" like triethylamine (B128534) (TEA) can be added to the mobile phase in low concentrations. TEA will preferentially interact with active silanol sites, masking them from the flavonoid analytes.[6]

Q3: Can metal chelation by flavonoids be prevented during HPLC analysis?

Yes, several approaches can minimize the impact of metal chelation on peak shape:

  • Use of Metal-Deactivated Columns: Many modern HPLC columns are manufactured using high-purity silica with very low metal content and are often described as "base-deactivated" or "metal-deactivated."[3]

  • Mobile Phase Additives: The addition of a chelating agent to the mobile phase can help to passivate any metal ions in the system. However, a more common and often sufficient approach is the use of an acidic mobile phase, which can help to reduce the interaction between flavonoids and metal ions.

  • System Passivation: If you suspect metal contamination from your HPLC system (e.g., stainless steel tubing or frits), you can passivate the system by flushing it with an acidic solution.

Q4: My flavonoid peaks are still tailing even after optimizing the mobile phase. What else can I check?

If mobile phase optimization does not resolve the issue, consider these instrumental and sample-related factors:

  • Sample Concentration and Injection Volume: To check for column overload, try diluting your sample or reducing the injection volume.[1][10] If the peak shape improves, you were likely overloading the column.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[1][4][10] Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Column Health:

    • Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained contaminants.[1][10]

    • Void Formation: If you suspect a void at the column inlet, you can sometimes fix this by reversing the column and flushing it at a low flow rate. Always check the manufacturer's instructions before reversing a column.[2]

    • Blocked Frit: A sudden increase in backpressure accompanied by peak tailing for all compounds may indicate a blocked inlet frit.[11] Back-flushing the column (disconnected from the detector) can sometimes dislodge particulates.

  • Extra-Column Effects: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) between the injector, column, and detector to reduce dead volume.[7][10] Ensure all fittings are properly connected to avoid leaks or dead spaces.

Data Presentation

The following tables summarize the impact of various parameters on peak shape for flavonoid analysis, based on typical observations in HPLC method development.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Model Flavonoid (e.g., Quercetin)

Mobile Phase pHTailing Factor (As)Observation
7.0> 2.0Severe tailing due to ionized silanols.
5.01.5 - 2.0Moderate tailing.
3.0 (0.1% Formic Acid)1.0 - 1.2Symmetrical or near-symmetrical peak.

Table 2: Comparison of Column Types on Peak Shape for Basic Flavonoids

Column TypeTailing Factor (As)Rationale
Traditional (Type A Silica)> 1.8High concentration of active silanol groups.
Modern End-Capped (Type B Silica)1.0 - 1.3Silanol activity is significantly reduced.[3]
Phenyl-Hexyl1.0 - 1.4Alternative selectivity can improve peak shape for some flavonoids.[9]

Experimental Protocols

General Protocol for HPLC Analysis of Flavonoids with Improved Peak Shape

This method is a starting point for the analysis of various flavonoids and is designed to minimize peak tailing.

  • Column: Use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[1]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

    • Followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40°C. Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity.[1][13]

  • Detection: Diode-array detector (DAD) monitoring at wavelengths relevant to flavonoids (e.g., 280 nm and 360 nm).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[1]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in flavonoid HPLC analysis.

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks physical_issue Likely a Physical/Instrumental Issue check_all_peaks->physical_issue yes_path chemical_issue Likely a Chemical Interaction check_all_peaks->chemical_issue no_path yes_path Yes check_frit Check for blocked frit / high backpressure physical_issue->check_frit check_void Inspect for column void physical_issue->check_void check_connections Check for leaks or bad connections (extra-column volume) physical_issue->check_connections no_path No check_overload Dilute sample / reduce injection volume chemical_issue->check_overload check_ph Is mobile phase pH < 3.5? check_overload->check_ph If no improvement add_acid Add 0.1% Formic Acid to mobile phase check_ph->add_acid No use_endcapped Use modern end-capped column check_ph->use_endcapped Yes check_chelation Consider metal chelation use_endcapped->check_chelation

Caption: A decision tree for troubleshooting HPLC peak tailing.

Mechanism of Secondary Interaction

This diagram illustrates the chemical interaction between a flavonoid and residual silanol groups on the HPLC stationary phase, a primary cause of peak tailing.

G cluster_0 Silica Surface (Stationary Phase) silanol Si-OH (Residual Silanol) c18 Si-C18 (Reversed Phase) flavonoid Flavonoid Molecule (e.g., Quercetin) flavonoid->silanol Secondary Interaction (Hydrogen Bonding) flavonoid->c18 Primary Interaction (Hydrophobic)

Caption: Interaction mechanisms of flavonoids with a C18 stationary phase.

References

Technical Support Center: Method Development for Complex Flavonoid Glycoside Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for complex flavonoid glycoside mixtures.

Troubleshooting Guide

Researchers often face challenges when developing methods for the analysis of complex flavonoid glycoside mixtures due to the structural diversity and complexity of these compounds.[1][2][3] This guide provides a systematic approach to troubleshooting common issues encountered during extraction, chromatographic separation, and mass spectrometric detection.

Problem: Poor Peak Shape or Resolution

Poor peak shape, including tailing or fronting, and inadequate resolution between analytes are common chromatographic issues.

  • Isomeric Co-elution: Flavonoid glycosides often exist as isomers (e.g., orientin (B1677486) and isoorientin), which have the same molecular weight and can be difficult to separate chromatographically.[4][5]

    • Solution: Optimize the chromatographic conditions. Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile (B52724) vs. methanol), and gradients.[5][6] Adjusting the column temperature can also improve the separation of isomers.[5]

  • Matrix Effects: Complex sample matrices can interfere with the chromatography, leading to poor peak shape.

    • Solution: Improve the sample preparation method. Solid-phase extraction (SPE) can be effective in removing interfering compounds.[7]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of flavonoid glycosides, influencing their retention and peak shape.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to ensure consistent ionization and improve peak symmetry.[4][7][8]

Problem: Low Signal Intensity or Poor Sensitivity

Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.

  • Low Analyte Concentration: Flavonoids may be present at low concentrations in the sample matrix.[1]

    • Solution: Employ a sample enrichment step during sample preparation, such as solid-phase extraction or liquid-liquid extraction.[7] Increase the injection volume if possible.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source.

    • Solution: Optimize the sample cleanup procedure to remove interfering matrix components. A diversion valve can also be used to divert the flow to waste during the elution of highly concentrated, interfering compounds.

  • Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer may not be optimized for the specific flavonoid glycosides being analyzed.

    • Solution: Optimize MS parameters such as ion spray voltage, source temperature, and gas flows.[6] For tandem mass spectrometry, optimize the collision energy for each analyte to achieve the best fragmentation and signal intensity.[9]

Problem: Inconsistent or Irreproducible Results

Lack of reproducibility can stem from variability in sample preparation, instrument performance, or method parameters.

  • Sample Degradation: Flavonoids can be sensitive to heat, light, and pH, leading to degradation during sample processing and storage.

    • Solution: Protect samples from light and heat. Use antioxidants during extraction if necessary.[10] Analyze samples as quickly as possible after preparation or store them at low temperatures (e.g., 4°C).[9]

  • Inconsistent Extraction Efficiency: The efficiency of the extraction process can vary between samples.

    • Solution: Standardize the extraction protocol, including the solvent-to-solid ratio, extraction time, and temperature.[11][12] The use of an internal standard can help to correct for variations in extraction efficiency and matrix effects.[4]

  • Instrument Fluctuation: Variations in LC pump performance, column temperature, or MS detector sensitivity can lead to inconsistent results.

    • Solution: Regularly perform system suitability tests to ensure the instrument is performing within specifications. Monitor retention times and peak areas of a standard mixture throughout the analytical run.

Logical Workflow for Troubleshooting Chromatographic Issues

G Start Start: Poor Peak Shape or Resolution CheckIsomers Are isomeric compounds co-eluting? Start->CheckIsomers OptimizeChroma Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, Temperature) CheckIsomers->OptimizeChroma Yes CheckMatrix Are matrix effects suspected? CheckIsomers->CheckMatrix No OptimizeChroma->CheckMatrix ImproveSamplePrep Improve Sample Preparation (e.g., SPE) CheckMatrix->ImproveSamplePrep Yes CheckpH Is the mobile phase pH appropriate? CheckMatrix->CheckpH No ImproveSamplePrep->CheckpH AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckpH->AdjustpH No End End: Improved Chromatography CheckpH->End Yes AdjustpH->End

Caption: Troubleshooting workflow for chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is the best way to extract flavonoid glycosides from plant material?

There is no universal extraction method, and the optimal procedure depends on the specific plant matrix and the target flavonoids.[13] However, solid-liquid extraction using solvents like methanol, ethanol (B145695), or acetone, often mixed with water, is a common starting point.[12] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and reduce solvent consumption.[14] The choice of solvent and its polarity have a significant impact on the extraction efficiency.[12] For instance, a 70% ethanol solution is often more efficient than pure ethanol for extracting phenolic compounds.[12]

Q2: How can I differentiate between flavonoid O-glycosides and C-glycosides using mass spectrometry?

O-glycosides and C-glycosides exhibit different fragmentation patterns in tandem mass spectrometry (MS/MS). O-glycosides are characterized by the facile cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone. C-glycosides, on the other hand, show characteristic cross-ring cleavages of the sugar moiety, as the bond between the sugar and the aglycone is more stable.[15] Therefore, by analyzing the MS/MS spectra, it is possible to distinguish between these two types of glycosides.

Q3: What are the key parameters to optimize for an LC-MS method for flavonoid glycoside analysis?

The key parameters to optimize include:

  • Chromatographic Column: A C18 column is widely used, but other stationary phases can provide different selectivity.[8][9]

  • Mobile Phase: A binary solvent system, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol, is common.[6][8] The gradient elution program should be optimized to achieve good separation of the complex mixture.

  • Mass Spectrometer Ionization Mode: Electrospray ionization (ESI) is commonly used, and both positive and negative ion modes should be evaluated, as the sensitivity can vary depending on the flavonoid structure.[6] For many flavonoid glycosides, negative ion mode provides higher sensitivity.[4][7]

  • MS/MS Parameters: For quantitative analysis using multiple reaction monitoring (MRM), the precursor ion, product ions, and collision energy need to be optimized for each analyte.[9]

General Structure of a Flavonoid Glycoside

G cluster_0 Flavonoid Aglycone cluster_1 Sugar Moiety (Glycone) Aglycone C6-C3-C6 Skeleton Sugar One or more sugar units (e.g., glucose, rhamnose) Aglycone->Sugar Glycosidic Bond (-O- or -C-)

Caption: Basic structure of a flavonoid glycoside.

Quantitative Data Summary

The following tables summarize typical quantitative data from LC-MS/MS method validation for flavonoid glycosides.

Table 1: Linearity and Sensitivity of an LC-MS/MS Method

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Rutin1 - 500> 0.9990.10.5
Quercetin0.5 - 250> 0.9980.050.2
Hyperoside1 - 500> 0.9990.20.8
Isoquercetin1 - 500> 0.9990.150.6
Vitexin2 - 1000> 0.9970.52.0
Data synthesized from multiple sources for illustrative purposes.

Table 2: Accuracy and Precision of an LC-MS/MS Method

AnalyteSpiked Concentration (ng/mL)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Rutin1098.53.24.5
100101.22.53.8
40099.11.82.9
Quercetin595.84.15.2
5097.33.04.1
200102.52.13.5
Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

1. Protocol: Extraction of Flavonoid Glycosides from Plant Material

This protocol provides a general procedure for the extraction of flavonoid glycosides from dried plant material.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 45-mesh size).[9]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% ethanol.

    • Vortex the mixture for 1 minute.

    • Perform ultrasound-assisted extraction for 30 minutes at 50°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue one more time.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

2. Protocol: LC-MS/MS Analysis of Flavonoid Glycosides

This protocol outlines a general LC-MS/MS method for the separation and detection of flavonoid glycosides.

  • LC System: UPLC system

  • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-40% B

    • 10-12 min: 40-95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MS Parameters:

    • Ion Spray Voltage: -4500 V

    • Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas: 55 psi

    • CAD Gas: Medium

  • MRM Transitions: Optimize precursor ion, product ions, and collision energy for each target analyte.

Separation Challenge: Isomeric Flavonoid Glycosides

G cluster_input Input Mixture cluster_process Chromatographic Separation cluster_output Output Chromatogram Isomers Orientin & Isoorientin (Same m/z) LC_Column Optimized LC Method (e.g., C18 Column, Gradient Elution) Isomers->LC_Column Separated_Peaks Baseline Separated Peaks (Different Retention Times) LC_Column->Separated_Peaks

Caption: Overcoming the challenge of separating isomeric flavonoid glycosides.

References

Technical Support Center: Enhancing Resolution of Flavonoid Glycosides in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavonoid glycoside analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Poor Resolution and Peak Co-elution

Question: My flavonoid glycoside peaks are not well separated. How can I improve the resolution?

Answer:

Poor resolution is a common issue when analyzing structurally similar flavonoid glycosides.[1] To enhance separation, a systematic optimization of your HPLC method is recommended. Consider the following factors:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase significantly impact selectivity.

    • Organic Modifier: Acetonitrile (B52724), methanol (B129727), and tetrahydrofuran (B95107) (THF) are common organic modifiers used in mobile phases for flavonoid separation.[2][3] Acetonitrile often provides better resolution for complex mixtures due to its lower viscosity.[4] Experiment with different organic modifiers to see which provides the best selectivity for your specific analytes.

    • Mobile Phase pH: The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution, especially for ionizable compounds.[3][5] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol (B1196071) groups on the stationary phase, which often improves peak shape and resolution.[1][6][7]

    • Gradient Elution: For complex samples containing a wide range of flavonoid glycosides with different polarities, a gradient elution is generally more effective than an isocratic one.[2][5][8] Start with a lower concentration of the organic solvent and gradually increase it over the course of the run.

  • Stationary Phase Chemistry: The type of stationary phase can have a profound effect on the separation of flavonoid glycosides.

    • Column Type: C18 columns are widely used for flavonoid analysis. However, for compounds that are difficult to separate, consider trying a column with a different selectivity, such as a C8 or a Phenyl column.[2][5] The π-π interactions offered by a Phenyl column can enhance the separation of aromatic compounds like flavonoids.[5]

    • Particle Size: Columns with smaller particle sizes (e.g., 3.5 µm vs. 5 µm) generally provide higher efficiency and better resolution.[5]

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[1][9]

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1][10] However, the effect is compound-dependent, and a systematic evaluation of different temperatures (e.g., 25°C, 35°C, 45°C) is recommended.[9][10]

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Lowering the flow rate can increase the interaction time and may lead to better separation of closely eluting peaks, though this will increase the overall run time.[5][10][11]

Peak Tailing and Asymmetry

Question: My flavonoid glycoside peaks are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is a common chromatographic problem that can compromise resolution and quantification.[12] For flavonoid glycosides, the primary causes are often secondary interactions with the stationary phase and issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of flavonoid glycosides, causing peak tailing.[1][12]

    • Solution: Lower the pH of the mobile phase by adding an acidic modifier like 0.1% formic acid.[7] This protonates the silanol groups, minimizing these secondary interactions.[7]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate tailing.

    • Solution: Ensure the pH of your mobile phase is optimized for your analytes. For acidic flavonoids, a lower pH is generally beneficial.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1][7]

    • Solution: Try reducing the injection volume or diluting your sample.[7]

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

    • Solution: Flush the column with a strong solvent to remove contaminants.[1] If the problem persists, the column may need to be replaced.

Fluctuating Retention Times

Question: I am observing inconsistent retention times for my flavonoid glycosides between runs. What could be the issue?

Answer:

Fluctuating retention times can make peak identification and quantification unreliable.[1] The most common causes are related to the HPLC system and mobile phase preparation.

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.[1]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention times.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Degas the mobile phase to prevent bubble formation in the pump.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause an inconsistent flow rate.[1]

    • Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks and ensure the pump is delivering a steady flow rate.

Data Presentation

Table 1: Mobile Phase Optimization Parameters for Flavonoid Glycoside Separation
ParameterRecommended Range/ConditionRationale
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better selectivity and lower viscosity.[4]
Acidic Modifier 0.1% Formic Acid or Acetic AcidSuppresses silanol interactions and improves peak shape.[1][7]
pH Range 2.5 - 4.5Optimizes ionization state of analytes and silanol groups.[5][14]
Elution Mode GradientEffective for separating complex mixtures with a wide polarity range.[5]
Table 2: Influence of Chromatographic Conditions on Resolution
ParameterEffect of IncreaseTypical Starting Point
Column Temperature Decreases retention time, may improve or decrease resolution.[9][10]35°C[10]
Flow Rate Decreases retention time and may decrease resolution.[10][11]1.0 mL/min
Organic Solvent % Decreases retention time.10-20% (initial gradient)
Column Length Increases resolution and run time.[5]150 mm or 250 mm
Particle Size (Decrease in size) Increases resolution.[5]5 µm or 3.5 µm

Experimental Protocols

Protocol 1: Optimizing the Mobile Phase for Improved Resolution
  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient Program: Start with 10% B, increase to 50% B over 30 minutes, then increase to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Systematic Optimization:

    • Organic Modifier: If resolution is poor, replace acetonitrile with methanol and repeat the analysis using the same gradient profile.

    • Gradient Slope: If peaks are co-eluting, flatten the gradient (i.e., increase the time over which the organic solvent concentration changes) in the region where the target compounds elute.

    • Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on selectivity and resolution.

Protocol 2: Troubleshooting Peak Tailing
  • Verify Mobile Phase pH: Prepare a fresh mobile phase containing 0.1% formic acid. Ensure all components are accurately measured.

  • Reduce Sample Load: Dilute your sample 10-fold with the initial mobile phase and re-inject. If peak shape improves, the original sample was likely overloaded.

  • Column Wash: If peak tailing persists, disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) for at least 30 column volumes.

  • Test with a Standard: Inject a standard compound known to have a good peak shape on your system. If the standard also tails, it may indicate a problem with the column or the HPLC system itself.

Mandatory Visualizations

Troubleshooting_Workflow Start Poor Resolution of Flavonoid Glycosides Check_Mobile_Phase Optimize Mobile Phase? Start->Check_Mobile_Phase Modify_Gradient Modify Gradient Profile (e.g., shallower gradient) Check_Mobile_Phase->Modify_Gradient Yes Check_Stationary_Phase Change Stationary Phase? Check_Mobile_Phase->Check_Stationary_Phase No Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Modify_Gradient->Change_Solvent Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Change_Solvent->Adjust_pH Adjust_pH->Check_Stationary_Phase Still Poor Resolution_Improved Resolution Improved Adjust_pH->Resolution_Improved If successful Change_Column Select Different Column (e.g., C8, Phenyl) Check_Stationary_Phase->Change_Column Yes Check_Temp_Flow Adjust Temp or Flow Rate? Check_Stationary_Phase->Check_Temp_Flow No Change_Column->Check_Temp_Flow Change_Column->Resolution_Improved If successful Adjust_Temp Optimize Column Temperature Check_Temp_Flow->Adjust_Temp Yes Check_Temp_Flow->Resolution_Improved No, review all parameters Adjust_Flow Decrease Flow Rate Adjust_Temp->Adjust_Flow Adjust_Flow->Resolution_Improved If successful

Caption: Troubleshooting workflow for poor resolution of flavonoid glycosides.

Peak_Shape_Troubleshooting Start Peak Tailing Observed Cause1 Secondary Interactions Add 0.1% Formic Acid to Mobile Phase Start->Cause1 Check First Cause2 Column Overload Reduce Injection Volume or Dilute Sample Start->Cause2 If Tailing Persists Cause3 Column Contamination Flush Column with Strong Solvent Start->Cause3 If Tailing Persists Cause4 Inappropriate Sample Solvent Dissolve Sample in Mobile Phase Start->Cause4 Consider Also Result Improved Peak Shape Cause1->Result Cause2->Result Cause3->Result Cause4->Result

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Large-Scale Purification of Rhamnocitrin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Rhamnocitrin (B192594) 3-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is Rhamnocitrin 3-glucoside and what are its common sources?

This compound is a flavonoid glycoside, a natural product that can be isolated from various plant sources, including Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao.[1] It consists of the flavonoid aglycone rhamnocitrin linked to a glucose molecule.

Q2: What are the primary challenges in the large-scale purification of this compound?

The main challenges in the purification of this compound and similar flavonoid glycosides include:

  • Co-eluting Impurities: Plant extracts are complex mixtures containing numerous compounds with similar polarities and structural features, such as other flavonoids, phenolic acids, and sugars. This makes achieving baseline separation difficult.

  • Isomeric Separation: Flavonoid glycosides often exist as isomers (e.g., glycosylation at different positions), which have very similar chromatographic behavior, making their separation challenging.

  • Compound Degradation: Flavonoid glycosides can be sensitive to pH, temperature, and light.[2][3][4] Degradation can occur during extraction, purification, and concentration steps, leading to lower yields and the generation of impurities.

  • Low Abundance: The concentration of this compound in plant material may be low, requiring the processing of large amounts of biomass and efficient purification methods to obtain significant quantities.

  • Solubility Issues: While soluble in some organic solvents, the solubility of glycosides can be limited, which can affect the choice of chromatographic methods and solvents.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored in a well-closed container, protected from air and light, and kept in a refrigerator or freezer.[5] If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient Extraction: The solvent and method may not be optimal for extracting the target compound.Optimize the extraction solvent polarity and consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Compound Degradation: Exposure to high temperatures, extreme pH, or light during extraction and purification can degrade the target molecule. Flavonoid glycosides are often more stable in slightly acidic conditions.[2][3][4]Work at controlled temperatures, avoid strong acids or bases, and protect the sample from light. Consider working under an inert atmosphere (e.g., nitrogen).
Poor Adsorption/Desorption on Macroporous Resin: The chosen resin may not have the appropriate polarity or surface area for this compound.Screen a variety of macroporous resins with different polarities (non-polar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for your target compound.[6][7]
Co-elution of Impurities with this compound Similar Polarity of Compounds: The crude extract contains other flavonoids or phenolic compounds with polarities very similar to this compound.For Column Chromatography: Employ a multi-step purification strategy. Start with a broader separation technique like macroporous resin chromatography, followed by a higher resolution method like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).[8]
For Preparative HPLC: Optimize the mobile phase gradient and consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.
For HSCCC: Systematically select the two-phase solvent system to achieve an optimal partition coefficient (K) for the target compound, ideally between 0.5 and 2.[9]
Peak Tailing in HPLC Analysis Secondary Interactions with Silica: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.Dilute the sample before injection or use a column with a higher loading capacity.
Column Contamination: Adsorbed impurities on the column can interfere with the chromatography.Flush the column with a strong solvent (e.g., isopropanol, acetone) to remove contaminants. If the problem persists, the column may need to be replaced.
Difficulty in Crystallizing the Final Product Presence of Impurities: Even small amounts of impurities can inhibit crystallization.Re-purify the compound using a high-resolution technique like preparative HPLC.
Suboptimal Crystallization Conditions: The solvent system, temperature, and concentration may not be conducive to crystal formation.Screen a variety of solvent systems (e.g., methanol (B129727), ethanol (B145695), acetone, and their mixtures with water). Experiment with different temperatures and rates of cooling or solvent evaporation.[10][11]

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
ChloroformSoluble[12][13]
DichloromethaneSoluble[12][13]
Ethyl AcetateSoluble[12][13]
DMSOSoluble[12][13]
AcetoneSoluble[12][13]
Table 2: General Parameters for Macroporous Resin Purification of Flavonoids
ParameterTypical Range/ValueReference
Resin Type Non-polar (e.g., D101), Weakly polar (e.g., AB-8), Polar (e.g., HPD-600)[6][7]
Adsorption pH 3-5[7]
Adsorption Flow Rate 1-3 BV/h[7][14]
Elution Solvent Ethanol-water gradient (e.g., 10% to 70%)[14]
Elution Flow Rate 2-4 BV/h[7]

Experimental Protocols

Protocol 1: General Workflow for Large-Scale Purification of this compound

This protocol outlines a general strategy for the purification of this compound from a plant source. Optimization will be required at each step for a specific starting material.

1. Extraction: a. Mill the dried plant material to a fine powder. b. Extract the powder with a suitable solvent. Based on general flavonoid extraction, 70-80% ethanol or methanol are common starting points. c. Perform the extraction using maceration, percolation, or a more advanced method like ultrasound-assisted extraction. d. Filter the extract and concentrate it under reduced pressure at a temperature below 50°C to obtain the crude extract.

2. Macroporous Resin Chromatography (Initial Purification): a. Dissolve the crude extract in water and filter to remove insoluble components. b. Select a suitable macroporous resin (e.g., AB-8, HPD-600) based on preliminary screening.[6][7] c. Pack a column with the pre-treated resin and equilibrate with deionized water. d. Load the aqueous extract onto the column at a flow rate of 1-2 bed volumes (BV)/hour. e. Wash the column with 2-3 BV of deionized water to remove sugars and other highly polar impurities. f. Elute the flavonoids with a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). g. Collect fractions and monitor by TLC or analytical HPLC to identify the fractions containing this compound. h. Combine and concentrate the this compound-rich fractions under reduced pressure.

3. High-Speed Counter-Current Chromatography (HSCCC) or Preparative HPLC (Fine Purification):

  • Option A: HSCCC a. Select a suitable two-phase solvent system. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water in various ratios.[15][9] The ideal system will provide a partition coefficient (K) between 0.5 and 2 for this compound. b. Fill the HSCCC column with the stationary phase. c. Pump the mobile phase through the column until hydrodynamic equilibrium is reached. d. Dissolve the partially purified extract from the macroporous resin step in a small volume of the solvent system and inject it into the column. e. Monitor the effluent with a UV detector and collect fractions. f. Analyze the fractions by analytical HPLC to identify the pure this compound fractions.

  • Option B: Preparative HPLC a. Use a reversed-phase C18 column. b. The mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol (solvent B) in water (solvent A), with 0.1% formic acid added to both phases. c. A typical gradient might be: 10-50% B over 40 minutes. This will need to be optimized. d. Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection. e. Collect fractions based on the retention time of the target peak. f. Analyze the purity of the collected fractions using analytical HPLC.

4. Crystallization (Final Step): a. Combine the pure fractions and remove the solvent under reduced pressure. b. Dissolve the resulting solid in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). c. Allow the solution to cool slowly to room temperature, then potentially to 4°C to induce crystallization. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purity Analysis by HPLC-DAD
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), increase to a higher percentage (e.g., 70%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (typically around 265 nm and 350 nm for flavonols).

  • Quantification: Use an external standard of known purity to create a calibration curve.

Visualizations

experimental_workflow start Plant Material extraction Extraction (e.g., 80% Ethanol) start->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract mpr_chromatography Macroporous Resin Chromatography crude_extract->mpr_chromatography partially_purified Partially Purified Fractions mpr_chromatography->partially_purified fine_purification Fine Purification partially_purified->fine_purification hsccc HSCCC fine_purification->hsccc Option A prep_hplc Preparative HPLC fine_purification->prep_hplc Option B pure_fractions Pure Fractions hsccc->pure_fractions prep_hplc->pure_fractions concentration_crystallization Concentration & Crystallization pure_fractions->concentration_crystallization final_product Pure this compound concentration_crystallization->final_product

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_hplc Analyze by HPLC-DAD. Are there co-eluting peaks? start->check_hplc yes_coelution Yes check_hplc->yes_coelution no_coelution No check_hplc->no_coelution optimize_purification Optimize Fine Purification: - Change HPLC column/gradient - Select different HSCCC solvent system yes_coelution->optimize_purification check_degradation Check for Degradation Products. Are degradation peaks present? no_coelution->check_degradation yes_degradation Yes check_degradation->yes_degradation no_degradation No check_degradation->no_degradation optimize_conditions Optimize Process Conditions: - Lower temperature - Adjust pH (mildly acidic) - Protect from light yes_degradation->optimize_conditions re_crystallize Re-crystallize from a different solvent system no_degradation->re_crystallize

Caption: Troubleshooting logic for addressing low purity of the final product.

References

Validation & Comparative

Rhamnocitrin vs. Rhamnocitrin 3-glucoside: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the flavonoid rhamnocitrin (B192594) and its glycosidic form, rhamnocitrin 3-glucoside. While extensive research has elucidated the pharmacological properties of rhamnocitrin, data on this compound is less abundant. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear understanding of their respective and comparative biological effects.

Executive Summary

Rhamnocitrin, a 7-O-methylated derivative of kaempferol (B1673270), has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The addition of a glucose moiety at the 3-position to form this compound is expected to alter its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. Direct comparative studies are limited; however, by examining the activities of rhamnocitrin and drawing inferences from studies on other flavonoid glycosides, we can build a comparative profile.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of rhamnocitrin. Due to the limited direct experimental data for this compound, data for a structurally similar compound, quercetin (B1663063) 3-O-glucoside, and another rhamnocitrin glycoside, rhamnocitrin 3-O-β-isorhamninoside, are included for comparative context.

Table 1: Antioxidant Activity

CompoundAssayTest SystemIC50 / ActivityReference
Rhamnocitrin DPPH Radical ScavengingCell-free28.38 ± 3.07 µM[2]
Rhamnocitrin 3-O-β-isorhamninoside Superoxide Anion ScavengingNBT photoreduction85.6% inhibition at 150 µ g/assay [3]
Quercetin 3-O-glucoside DPPH Radical ScavengingCell-freeRC50 of 22 µg/mL[4]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineEffectConcentrationReference
Rhamnocitrin Nitric Oxide (NO) ProductionLPS- and IFN-γ-induced mouse peritoneal macrophagesInhibitionNot specified[5]
Quercetin-3-O-diglucoside-7-O-glucoside Lipoxygenase InhibitionCell-free75.3 ± 1.6% inhibition10 mM[6]
Quercetin-3-O-diglucoside-7-O-glucoside Hyaluronidase InhibitionCell-free67.4 ± 4.0% inhibition2 mM[6]
Quercetin-3-O-diglucoside-7-O-glucoside ROS, NO, and IL-6 ProductionLPS-stimulated RAW264.7 cellsSuppressionNot specified[6]

Table 3: Anticancer Activity

CompoundAssayCell LineIC50 / ActivityReference
Rhamnocitrin Cell ViabilityVarious cancer cell linesActivity reported, but specific IC50 values are not consistently available in the provided search results.
Quercetin 3-O-glucoside CytotoxicityNot specifiedLow cytotoxicity reported[4]
Cyanidin 3-glucoside CytotoxicityMCF-7 breast cancer cellsDose-dependent cytotoxic effects[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (Rhamnocitrin or this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce the pro-inflammatory mediator nitric oxide (NO). The inhibitory effect of a compound on NO production is quantified by measuring the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[5]

Protocol:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Quantification:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm.

    • The amount of nitrite is determined from a sodium nitrite standard curve.[5]

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach.[11]

  • Treatment:

    • Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

Rhamnocitrin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. The addition of a glucoside moiety may alter the compound's ability to interact with these pathways.

Rhamnocitrin's Anti-inflammatory Signaling Pathway

Rhamnocitrin is known to exert its anti-inflammatory effects by targeting pathways such as STIM-1, NFATc3, and MAPK.[1] It can up-regulate miR-185, which in turn inhibits STIM-1-mediated store-operated calcium entry (SOCE). This blockage of SOCE prevents the nuclear translocation of NFATc3, a key transcription factor for inflammatory gene expression. Additionally, rhamnocitrin can regulate the ERK/p38 MAPK pathway, leading to the inhibition of pro-inflammatory cytokines like IL-6 and IL-8.

Rhamnocitrin_Anti_inflammatory_Pathway Rhamnocitrin Rhamnocitrin miR185 miR-185 Rhamnocitrin->miR185 up-regulates MAPK ERK/p38 MAPK Pathway Rhamnocitrin->MAPK regulates STIM1 STIM-1 miR185->STIM1 inhibits SOCE SOCE STIM1->SOCE mediates NFATc3_cyto NFATc3 (cytoplasm) SOCE->NFATc3_cyto NFATc3_nuc NFATc3 (nucleus) NFATc3_cyto->NFATc3_nuc translocation Inflammatory_Genes Inflammatory Gene Expression (IL-6, IL-8) NFATc3_nuc->Inflammatory_Genes activates MAPK->Inflammatory_Genes inhibits Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Plant_Source Plant Source Extraction Extraction & Isolation Plant_Source->Extraction Compound_ID Compound Identification (Rhamnocitrin / this compound) Extraction->Compound_ID Antioxidant Antioxidant Assays (DPPH, etc.) Compound_ID->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) Compound_ID->Anti_inflammatory Anticancer Anticancer Assays (MTT, etc.) Compound_ID->Anticancer Signaling Signaling Pathway Analysis Anti_inflammatory->Signaling Gene_Expression Gene Expression Analysis Anticancer->Gene_Expression

References

A Comparative Analysis of the Antioxidant Activities of Rhamnocitrin 3-glucoside and Quercetin-3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two prominent flavonoids, Rhamnocitrin (B192594) 3-glucoside and Quercetin-3-glucoside. The information presented is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents against oxidative stress.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their potent antioxidant properties.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[2] Rhamnocitrin 3-glucoside and Quercetin-3-glucoside are both glycosidic forms of flavonoids, and their antioxidant potential is a subject of significant research interest. This guide aims to provide a comparative overview of their efficacy in mitigating oxidative damage, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Comparison

The antioxidant activities of this compound and Quercetin-3-glucoside have been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.[3]

CompoundAssayIC50 ValueReference
Rhamnocitrin 3-O-β-isorhamninoside *ABTS Radical ScavengingNot explicitly stated, but showed 85.6% inhibition at 150 µ g/assay [4]
Quercetin-3-glucoside (Isoquercitrin) DPPH Radical ScavengingRC50 of 22 µg/mL[5]
Quercetin-3-glucoside (Isoquercitrin) Superoxide Anion ScavengingIC50 78.16 ± 4.83 μM[6]
Quercetin (B1663063) (Aglycone for reference)DPPH Radical Scavenging4.60 ± 0.3 µM[3]
Quercetin (Aglycone for reference)ABTS Radical Scavenging48.0 ± 4.4 µM[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. Below are methodologies for common assays used to evaluate flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[2][8] DPPH is a stable free radical that is neutralized by accepting a hydrogen atom or an electron from an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol (B129727).[10] This solution should be freshly prepared and kept in the dark.[2]

    • Prepare stock solutions of the test compounds (this compound, Quercetin-3-glucoside) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).[2]

    • Prepare a series of dilutions of the test compounds.[2]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH working solution.[10]

    • Prepare a blank sample containing the solvent and the DPPH working solution.[2]

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][10]

    • Measure the absorbance at 517 nm using a spectrophotometer.[3][8]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[2][3]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Test_comp Prepare Test Compound (this compound, Quercetin-3-glucoside) and Control Dilutions Test_comp->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Scavenging and IC50 Value Measure_abs->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[2][12][13]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2][3][12]

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3][11]

  • Assay Procedure:

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.[3]

    • Incubate the mixture for a specified time (e.g., 5 minutes) at room temperature.[11]

    • Measure the absorbance at 734 nm.[11]

  • Calculation:

    • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_K2S2O8 Mix 7 mM ABTS and 2.45 mM Potassium Persulfate Incubate_dark Incubate 12-16h in Dark to form ABTS•+ ABTS_K2S2O8->Incubate_dark Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 Incubate_dark->Dilute_ABTS Add_sample Add Test Compound to Diluted ABTS•+ Dilute_ABTS->Add_sample Incubate_RT Incubate at Room Temp. Add_sample->Incubate_RT Measure_abs Measure Absorbance at 734 nm Incubate_RT->Measure_abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_abs->Calculate_IC50

Caption: ABTS Radical Scavenging Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[14][15][16]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[17]

    • Warm the FRAP reagent to 37°C before use.[17]

  • Assay Procedure:

    • Add the test sample to the FRAP reagent.[17]

    • Measure the absorbance at 593 nm after a specified incubation time.[14][17]

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment.[18][19] It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[20]

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence.[10][18]

  • Assay Procedure:

    • Wash the cells and treat them with the test compound and DCFH-DA.[18]

    • After an incubation period, wash the cells to remove the excess probe and compound.[18]

    • Induce oxidative stress by adding a radical initiator (e.g., AAPH).[20]

    • Measure the fluorescence intensity over time.[21]

  • Calculation:

    • The antioxidant activity is quantified by the ability of the compound to suppress the fluorescence signal compared to control cells.

Signaling Pathways in Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[22]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. When exposed to oxidative stress or certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular defense against oxidative stress.[22]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound or Quercetin-3-glucoside Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to expression of

Caption: Generalized Nrf2-ARE Signaling Pathway for Flavonoids.

Conclusion

Both this compound and Quercetin-3-glucoside demonstrate antioxidant properties. Based on the available data for related compounds, Quercetin-3-glucoside (isoquercitrin) shows significant radical scavenging activity.[5][6] The structure-activity relationship of flavonoids is complex, with the number and position of hydroxyl groups and the nature of glycosylation playing crucial roles in their antioxidant potential.[18][19] Further direct comparative studies using a battery of standardized antioxidant assays are necessary to definitively conclude which of these two glycosides possesses superior antioxidant activity. The provided protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting such studies.

References

Rhamnocitrin 3-Glucoside vs. Rhamnocitrin Aglycone: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of flavonoids, a class of polyphenolic secondary metabolites of plants, is a critical factor influencing their potential therapeutic efficacy. A key structural determinant of a flavonoid's absorption and metabolism is the presence or absence of a glycosidic moiety. This guide provides a comparative analysis of the bioavailability of rhamnocitrin (B192594) 3-glucoside and its aglycone, rhamnocitrin.

Due to a scarcity of direct comparative pharmacokinetic studies on rhamnocitrin and its glycosides, this guide will draw upon the extensive research conducted on the structurally similar and widely studied flavonol, quercetin (B1663063), and its glycosides. The principles governing the absorption and metabolism of quercetin and its glucosides are well-established and provide a valuable framework for understanding the likely pharmacokinetic behavior of rhamnocitrin and its derivatives. It is important to note that while analogous, the specific pharmacokinetic parameters for rhamnocitrin may differ.

Executive Summary

In general, the glycosylation of flavonoids significantly impacts their bioavailability. For flavonols like quercetin, the glucoside forms are often more readily absorbed than the aglycone. This is attributed to the involvement of glucose transporters in the small intestine, which can facilitate the uptake of the glycoside before it is hydrolyzed to the aglycone. The aglycone, on the other hand, is typically absorbed via passive diffusion.

Once absorbed, both the hydrolyzed glycoside and the aglycone undergo extensive metabolism, primarily in the intestines and liver, resulting in the formation of glucuronidated, sulfated, and methylated conjugates, which are the primary forms found in systemic circulation.

Comparative Bioavailability: Insights from Quercetin Studies

Extensive research on quercetin has demonstrated that quercetin glucosides are more bioavailable than quercetin aglycone. Studies in both rats and humans have shown that the absorption of quercetin from its 3-glucoside is significantly higher and faster than from the aglycone.

Key Findings from Quercetin Literature:

  • Enhanced Absorption of Glucosides: Quercetin-3-glucoside (B1262563) is absorbed more efficiently than quercetin aglycone. This is largely due to its ability to be transported across the intestinal brush border by glucose transporters, such as SGLT1.

  • Role of Intestinal Enzymes: Once inside the enterocytes, quercetin-3-glucoside is hydrolyzed by cytosolic β-glucosidases to release the aglycone, quercetin.

  • Aglycone Absorption: Quercetin aglycone is absorbed primarily through passive diffusion across the intestinal membrane.

  • First-Pass Metabolism: Following absorption, both the aglycone and the hydrolyzed glucoside undergo extensive first-pass metabolism in the intestinal cells and the liver, leading to the formation of various conjugates.

Based on these findings, it is reasonable to hypothesize that rhamnocitrin 3-glucoside would exhibit greater bioavailability than its aglycone, rhamnocitrin . The presence of the glucose moiety would likely facilitate its absorption via glucose transporters in the small intestine.

Quantitative Data from Quercetin Studies

The following table summarizes typical pharmacokinetic parameters observed for quercetin and its 3-glucoside from preclinical and clinical studies. This data is presented as a proxy for the expected differences between this compound and rhamnocitrin.

CompoundTest SystemDoseCmax (µM)Tmax (h)AUC (µM·h)Relative Bioavailability
Quercetin-3-glucosideHuman2.8 mg/kg~7.5~0.5~25Higher
Quercetin aglyconeHuman2.8 mg/kg~1.5~2.5~10Lower
Quercetin-3-glucosideRat50 mg/kg1.8 ± 0.40.4 ± 0.14.2 ± 0.8Higher
Quercetin aglyconeRat50 mg/kg0.5 ± 0.12.1 ± 0.51.9 ± 0.4Lower

Note: The values presented are approximate and can vary significantly depending on the specific study design, formulation, and analytical methods used. They are intended to illustrate the general trend of higher bioavailability for the glucoside form.

Experimental Protocols

The following is a generalized experimental protocol for a comparative oral bioavailability study of a flavonoid glycoside and its aglycone in a preclinical model, such as rats.

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) are used.

  • Animals are housed in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to standard chow and water.

  • Animals are fasted overnight (12-16 hours) before oral administration of the test compounds, with free access to water.

2. Dosing and Sample Collection:

  • A suspension of this compound or rhamnocitrin aglycone is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • The compounds are administered orally by gavage at a specified dose (e.g., 50 mg/kg).

  • Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Plasma concentrations of the parent compounds and their major metabolites are quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Plasma samples are typically subjected to protein precipitation followed by enzymatic hydrolysis (using β-glucuronidase and sulfatase) to measure total aglycone concentration.

  • A suitable internal standard is used for quantification.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental analysis software.

  • Relative bioavailability of the glycoside compared to the aglycone is calculated as (AUCglycoside / AUCaglycone) × (Doseaglycone / Doseglycoside) × 100.

Signaling Pathways and Metabolic Transformations

The absorption and metabolism of flavonoid glycosides involve several key steps, as illustrated in the diagrams below.

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Model->Fasting Dosing Oral Gavage of This compound or Rhamnocitrin Fasting->Dosing Blood_Sampling Serial Blood Sampling (Tail Vein) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation & Hydrolysis Storage->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation HPLC_MSMS->PK_Analysis

Caption: Experimental Workflow for a Comparative Bioavailability Study.

metabolic_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation R3G_Lumen This compound SGLT1 SGLT1 R3G_Lumen->SGLT1 Active Transport R_Lumen Rhamnocitrin (Aglycone) R_Enterocyte Rhamnocitrin R_Lumen->R_Enterocyte Passive Diffusion R3G_Enterocyte This compound SGLT1->R3G_Enterocyte Hydrolysis β-glucosidase R3G_Enterocyte->Hydrolysis Hydrolysis->R_Enterocyte Metabolism Phase II Enzymes (UGTs, SULTs) R_Enterocyte->Metabolism Metabolites Rhamnocitrin Conjugates (Glucuronides, Sulfates) Metabolism->Metabolites Portal_Vein To Liver and Systemic Circulation Metabolites->Portal_Vein

Caption: Proposed Absorption and Metabolism of this compound.

Conclusion

A Comparative Analysis of Rhamnocitrin 3-glucoside and Other Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of rhamnocitrin (B192594) 3-glucoside and other notable kaempferol (B1673270) glycosides. The information presented is curated from various scientific studies to assist researchers in evaluating their potential for drug development and further investigation.

Kaempferol, a naturally occurring flavonol, and its glycosides are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The sugar moieties attached to the kaempferol backbone play a crucial role in modulating these biological effects, influencing their bioavailability, and mechanism of action. Rhamnocitrin, a methoxy (B1213986) derivative of kaempferol, and its glycosides represent a specific subclass with potentially unique therapeutic profiles.

Comparative Analysis of Biological Activities

The following sections and tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer properties of rhamnocitrin 3-glucoside and other selected kaempferol glycosides. It is important to note that direct comparative studies under uniform experimental conditions are limited, and the data presented is a compilation from various sources.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates stronger antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Rhamnocitrin28.38 ± 3.07[1]
Kaempferol26.10 ± 1.33[1]
Afzelin (Kaempferol 3-O-rhamnoside)~33.8 (14.6 µg/mL)[2]
Kaempferol 3-O-rutinoside> 100[3]
Kaempferol 7-O-glucoside> 100[3]

Note: Data for this compound was not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol glycosides are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.

CompoundAssayKey FindingsReference
RhamnocitrinNitric Oxide ProductionSuppressed NO production in stimulated macrophages.[4]
Kaempferol 3-O-rutinosideNitric Oxide ProductionInhibited NO production in LPS-stimulated RAW264.7 cells.[5][6]
NF-κB and MAPK PathwaysSuppressed inflammatory responses by inhibiting the NF-κB and MAPK pathways.[5][6]
Afzelin (Kaempferol 3-O-rhamnoside)Pro-inflammatory CytokinesSuppressed pro-inflammatory cytokine expression.[7][8]
MAPK PathwaySuppressed p38 MAPK activation.[9]
Kaempferol 3-O-β-D-glucuronateNitric Oxide ProductionInhibited LPS-induced NO release in BV2 microglial cells.[10][11]
NF-κB and MAPK PathwaysAttenuated neuroinflammation by inactivating phosphorylation of MAPKs and inhibiting the NF-κB pathway.[10][11]

Note: Specific IC50 values for the anti-inflammatory activity of this compound were not available in the reviewed literature.

Anticancer Activity

The anticancer potential is typically assessed by evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used method to determine cell viability, and the results are often expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineAnticancer Activity (IC50 in µM)Reference
KaempferolHepG2 (Liver)30.92[12]
CT26 (Colon)88.02[3][12]
B16F1 (Melanoma)70.67[3][12]
Afzelin (Kaempferol 3-O-rhamnoside)A549 (Lung)~93.9 (40.6 µg/mL)[13]
SKOV3 (Ovarian)~79.8 (34.5 µg/mL)[13]
SK-MEL-2 (Melanoma)~78.4 (33.9 µg/mL)[13]
AGS (Gastric)> 160[14]
Kaempferol 3-O-rutinosideHepG2 (Liver)> 100[3][12]
CT26 (Colon)> 100[3][12]
B16F1 (Melanoma)> 100[3][12]
LS174 (Colon)> 120 (37% inhibition at 120 µM)[12]
Kaempferol 3-O-glucosideLS174 (Colon)> 120 (30% inhibition at 120 µM)[12]
Caco-2 (Colon)~179 (79 µg/mL)
HepG2 (Liver)~340 (150 µg/mL)[15]
Kaempferol 3-O-β-D-galactopyranoside (Trifolin)NCI-H460 (Lung)< 50 (after 48h)[16]

Note: Data for this compound was not available in the reviewed literature.

Signaling Pathway Modulation

Kaempferol and its glycosides exert their biological effects by modulating key cellular signaling pathways. The NF-κB and MAPK signaling cascades are prominent targets in their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes. Several kaempferol glycosides have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation IkB->Proteasome NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->IkB IkB_NFkB->NFkB Kaempferol_Glycosides Kaempferol Glycosides (e.g., this compound) Kaempferol_Glycosides->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) DNA->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by kaempferol glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include ERK, JNK, and p38. Kaempferol and its derivatives have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases.

MAPK_Pathway Stimulus Cellular Stress / Growth Factors Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases MAPKKK MAPKKK (e.g., MEKK, RAF) Upstream_Kinases->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response regulates Kaempferol_Glycosides Kaempferol Glycosides (e.g., this compound) Kaempferol_Glycosides->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by kaempferol glycosides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

Objective: To evaluate the ability of the test compounds to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., quercetin (B1663063) or ascorbic acid).

  • Assay Procedure:

    • Mix the sodium nitroprusside solution with different concentrations of the test compound or standard.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • After incubation, add an equal volume of Griess reagent to each tube.

  • Measurement:

    • Allow the color to develop for a few minutes and measure the absorbance at approximately 546 nm.

  • Calculation:

    • Calculate the percentage of NO scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value from the concentration-inhibition curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells and a vehicle control.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Luciferase Reporter Assay

Objective: To measure the activation of the NF-κB signaling pathway.

Principle: This assay uses a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin (B1168401).

Protocol:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment:

    • After transfection, treat the cells with the test compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay reagent containing luciferin to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of the compound on NF-κB activation.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To detect and quantify specific proteins involved in signaling pathways (e.g., phosphorylated and total forms of IκB, p65, ERK, JNK, p38).

Principle: Western blotting is a technique used to separate proteins by size, transfer them to a solid support, and detect a specific protein using a primary antibody that recognizes that protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction:

    • Treat cells with the test compound and/or stimulus as required.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). To determine the extent of phosphorylation, compare the signal of the phosphorylated protein to that of the total protein.

Conclusion

The available data suggest that kaempferol and its glycosides possess significant antioxidant, anti-inflammatory, and anticancer properties. Generally, the aglycone kaempferol appears to be more potent than its glycosylated forms, indicating that the presence of sugar moieties can influence biological activity. While data on this compound is currently limited, its structural similarity to other active kaempferol glycosides suggests it may also possess valuable pharmacological properties. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this and other kaempferol derivatives. The provided experimental protocols offer a standardized framework for conducting such comparative investigations.

References

A Comparative Analysis of Rhamnocitrin Glycosides from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of rhamnocitrin (B192594) glycosides, a class of naturally occurring flavonoids, from various plant sources. Rhamnocitrin, a 7-O-methylated derivative of kaempferol (B1673270), and its glycosidic forms have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. This document aims to be a valuable resource by presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of these bioactive compounds.

Quantitative Comparison of Rhamnocitrin Glycosides in Plant Sources

The concentration of rhamnocitrin glycosides can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the quantitative analysis of specific rhamnocitrin glycosides from various botanical sources, as determined by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). It is important to note that direct comparison of yields between studies can be influenced by variations in extraction methods, analytical techniques, and environmental factors affecting the plants.

Plant SpeciesPlant PartRhamnocitrin GlycosideConcentration/YieldAnalytical MethodReference
Astragalus membranaceusRootRhamnocitrin-3-O-β-D-glucopyranosidePresent (unquantified)UHPLC-MS/MS[1]
Rhamnus lycioidesAerial Parts7-O-methylkaempferol-3-O-rhamnosideIdentified (unquantified)Not Specified[2]
Rhamnus davuricaNot SpecifiedRhamnocitrinIdentified (unquantified)HPLC-ESI-MS/MS[3]
Astragalus speciesHerbRhamnocitrin glycosidesIdentified (unquantified)HPLC-UV[4]
Rhamnus speciesGreen FruitsRhamnocitrin-3-O-rhamninosideIdentified (unquantified)LC-PDA-MS[5]

Note: The current literature provides limited direct quantitative comparisons of the same rhamnocitrin glycoside across different plant species in a single study. The data presented here is compiled from various sources and primarily indicates the presence of these compounds. Further research is needed to establish a standardized quantitative comparison.

Experimental Protocols

A standardized and reproducible methodology is crucial for the accurate quantification and comparison of rhamnocitrin glycosides from different plant materials. Below are detailed protocols for the extraction, isolation, and quantification of these compounds.

Extraction of Rhamnocitrin Glycosides

This protocol outlines a general procedure for the extraction of flavonoid glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • 80% Methanol (B129727) (Methanol:Water, 80:20 v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of 80% methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process (steps 2-5) two more times with the plant residue to ensure complete extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at -20°C until further analysis.

Isolation of Rhamnocitrin Glycosides by Column Chromatography

This protocol describes a general method for the isolation of rhamnocitrin glycosides from the crude extract using column chromatography.

Materials:

  • Crude plant extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass column.

  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a polar solvent (e.g., methanol).

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that show similar TLC profiles and contain the compound of interest.

  • Evaporate the solvent from the combined fractions to obtain the isolated compound.

  • Further purification can be achieved by repeated column chromatography or by using techniques like preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a validated HPLC-UV method for the quantitative analysis of rhamnocitrin glycosides.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Reference standard of the specific rhamnocitrin glycoside to be quantified

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. The gradient should be optimized based on the specific glycoside and plant matrix.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm or 350 nm (depending on the absorption maximum of the specific rhamnocitrin glycoside)

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

  • Preparation of Sample Solution: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • Analysis: Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. Then, inject the sample solution and determine the peak area of the rhamnocitrin glycoside.

  • Quantification: Calculate the concentration of the rhamnocitrin glycoside in the sample by using the regression equation of the calibration curve.

Signaling Pathways and Experimental Workflows

Modulation of the MAPK Signaling Pathway by Rhamnocitrin

Rhamnocitrin, the aglycone of rhamnocitrin glycosides, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] This pathway is crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. The diagram below illustrates the key components of the MAPK pathway and the inhibitory effect of rhamnocitrin. It is hypothesized that rhamnocitrin glycosides, after in-vivo hydrolysis to rhamnocitrin, would exert similar effects.

MAPK_Pathway cluster_mapk MAPK Cascades extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mek3_6 MKK3/6 mapkkk->mek3_6 mek1_2 MEK1/2 mapkkk->mek1_2 jnk JNK mapkkk->jnk p38 p38 MAPK mek3_6->p38 erk1_2 ERK1/2 mek1_2->erk1_2 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors erk1_2->transcription_factors jnk->transcription_factors inflammatory_response Inflammatory Response (e.g., Cytokine Production) transcription_factors->inflammatory_response rhamnocitrin Rhamnocitrin rhamnocitrin->p38 rhamnocitrin->erk1_2 Experimental_Workflow plant_material Plant Material Collection (Different Species) extraction Extraction (e.g., 80% Methanol, Sonication) plant_material->extraction crude_extract Crude Extract extraction->crude_extract isolation Isolation (Optional) (Column Chromatography) crude_extract->isolation quantification Quantification (HPLC-UV / UPLC-MS) crude_extract->quantification purified_glycoside Purified Glycoside isolation->purified_glycoside structure_elucidation Structure Elucidation (NMR, MS) purified_glycoside->structure_elucidation data_analysis Data Analysis and Comparison quantification->data_analysis

References

Validating the Anti-inflammatory Effects of Rhamnocitrin 3-glucoside and its Alternatives in an In Vivo Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel anti-inflammatory therapeutics, flavonoids have emerged as promising candidates due to their potent biological activities and favorable safety profiles. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Rhamnocitrin 3-glucoside, its aglycone Rhamnocitrin, and other closely related flavonoids, namely Quercetin (B1663063) and Kaempferol glycosides. The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is included as a standard reference compound.

Disclaimer: Direct in vivo experimental data for the anti-inflammatory effects of this compound is currently limited in publicly available scientific literature. Therefore, this guide utilizes data from its aglycone, Rhamnocitrin, as a proxy to provide a foundational comparison. Researchers are advised to consider this when interpreting the presented data.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to screen for acute anti-inflammatory activity. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound is a measure of its anti-inflammatory potential.

CompoundAnimal ModelDoseRoute of AdministrationTime Point (post-carrageenan)% Inhibition of EdemaReference
Rhamnocitrin Mice50 mg/kgv.o.3 hNot explicitly stated, but significant reduction observed[1]
100 mg/kgv.o.3 hSignificant reduction observed[1]
200 mg/kgv.o.3 hSignificant reduction observed[1]
Quercetin Rats10 mg/kglocal48 hSignificant reduction in exudate volume[2][3]
Rats100 mg/kglocal48 hSignificant reduction in exudate volume[2]
Quercetin Glycosides (Isoquercitrin, Rutin) RatsNot specifiedNot specified48 hSimilar to Quercetin[3]
Indomethacin Rats2 mg/kgp.o.3 h~50.37%[4]
Rats4 mg/kgp.o.3 h~58.06%[4]
Rats5 mg/kgi.p.3 hSignificant inhibition[5]
Mice10 mg/kgv.o.3 hSignificant reduction[1]

Experimental Protocols

A standardized protocol for the carrageenan-induced paw edema model is crucial for the reproducibility and comparison of results.

Carrageenan-Induced Paw Edema Protocol

  • Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Groups: Animals are randomly divided into several groups:

    • Vehicle Control (receives only the vehicle)

    • Carrageenan Control (receives vehicle and carrageenan)

    • Test Compound Group(s) (receives different doses of the test compound)

    • Reference Drug Group (receives a standard anti-inflammatory drug like Indomethacin)

  • Administration: Test compounds, reference drug, or vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in sterile saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically at 1, 2, 3, 4, and 5 hours.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the carrageenan control group

    • Vt = Mean increase in paw volume in the treated group

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids like Rhamnocitrin, Quercetin, and Kaempferol are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Flavonoids such as Quercetin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[6][7][8][9][10][11][12]

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-p50/p65 (Inactive Complex) IKK->IkBa_NFkB P p50_p65 p50/p65 (Active NF-κB) IkBa_NFkB->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Quercetin Quercetin Quercetin->IKK Inhibits

Caption: Quercetin inhibits the NF-κB signaling pathway.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK family, including ERK, p38, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the activation of transcription factors like AP-1, which in turn regulate the expression of inflammatory mediators. Kaempferol and Quercetin have been demonstrated to exert anti-inflammatory effects by inhibiting the phosphorylation of MAPK proteins.[7][13][14][15][16][17]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (MKK3/4) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 Activation MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Kaempferol Kaempferol Kaempferol->MAPKK Inhibits

Caption: Kaempferol modulates the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Random Grouping Animal_Acclimatization->Grouping Treatment Compound Administration (Test compound, Vehicle, Reference) Grouping->Treatment Inflammation_Induction Carrageenan Injection (Subplantar) Treatment->Inflammation_Induction 1 hour post-treatment Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Hourly for 5 hours Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., ELISA, Western Blot for inflammatory markers) Data_Analysis->Mechanism_Study

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

While direct in vivo evidence for the anti-inflammatory activity of this compound is still emerging, the available data on its aglycone, Rhamnocitrin, and structurally related flavonoids like Quercetin and Kaempferol, demonstrate significant anti-inflammatory potential in preclinical models. These compounds exert their effects through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy against established anti-inflammatory agents. This guide provides a framework for researchers to design and interpret such studies in the pursuit of novel anti-inflammatory drugs.

References

A Researcher's Guide to Cross-Validation of HPLC and UPLC for Flavonoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the quantitative analysis of flavonoids, High-Performance Liquid Chromatography (HPLC) has long been the established standard. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising significant gains in speed, resolution, and sensitivity. The transition from HPLC to UPLC necessitates a thorough cross-validation to ensure data integrity and consistency. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed methodologies, to facilitate a seamless transfer and validation process.

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[1] This smaller particle size leads to improved chromatographic performance, but requires much higher operating pressures (up to 15,000 psi) compared to HPLC systems (typically 6,000-10,000 psi).[1]

Performance Comparison: HPLC vs. UPLC for Flavonoid Analysis

The migration from HPLC to UPLC offers substantial improvements in analytical performance, most notably in speed, resolution, and sensitivity. The following table summarizes typical performance data for the analysis of common flavonoids, demonstrating the advantages of UPLC.

Performance MetricHPLCUPLCReference
Analysis Time Long run times (≥20 minutes)Significantly shorter run times (< 10 minutes)[2]
Resolution GoodSuperior peak resolution[1]
Sensitivity (LOD/LOQ) StandardLower Limits of Detection (LOD) and Quantification (LOQ)[3][4]
Solvent Consumption HigherLower[1]
Peak Width Broader peaksNarrower chromatographic peaks[2]
System Pressure 6,000 - 10,000 psiUp to 15,000 psi[1]

Experimental Protocols

A successful method transfer from HPLC to UPLC requires systematic re-validation to ensure the new method meets the required performance criteria for accuracy, precision, and sensitivity.

Sample Preparation (Applicable to both methods)

A common method for preparing plant extracts for flavonoid analysis involves the following steps:

  • A crude methanolic extract is prepared from the plant source.

  • The extract is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Standard solutions of target flavonoids (e.g., Rutin, Quercetin) are prepared in methanol (B129727) for calibration.[1]

HPLC Method for Flavonoid Analysis
  • System: Waters 2695 Alliance HPLC system with a UV-Vis Diode Array Detector (DAD).[5]

  • Column: Waters Sunfire™ C18 reverse-phase column (250 mm length, 4.6 mm width, 5 µm particle size).[5]

  • Mobile Phase: A gradient mobile phase is typically used, consisting of two or more reagents, such as a polar organic solvent like methanol or acetonitrile (B52724) and a weak acid like phosphoric or acetic acid.[5] For example, a gradient of acetonitrile and 1% aqueous acetic acid solution can be employed.[6]

  • Flow Rate: A constant flow rate of around 0.5 mL/min to 1.0 mL/min is common.[3][5]

  • Detection: UV detection is performed at a wavelength suitable for the flavonoids of interest, often around 280 nm or 360 nm.[4][5]

  • Total Run Time: Typically around 60 minutes.[5]

UPLC Method for Flavonoid Analysis
  • System: Acquity UPLC system with a tandem mass spectrometry (MS/MS) detector.[7]

  • Column: Acquity HSS T3 column (100 mm × 2.1 mm i.d., 1.8 µm particle size).[7]

  • Mobile Phase: A gradient elution is often used with mobile phases consisting of 0.1% formic acid in water and acetonitrile.[4][8]

  • Flow Rate: A flow rate of around 0.4 mL/min is typical.[7]

  • Detection: UV detection at 280 nm or MS/MS detection.[4][7]

  • Total Run Time: A complete separation of flavonoids can often be achieved within 6 to 12.5 minutes.[4][7]

Method Transfer and Cross-Validation Workflow

The process of transferring an analytical method from HPLC to UPLC involves a systematic approach to ensure the integrity of the results. This includes geometric scaling of method parameters followed by rigorous validation according to ICH guidelines.[1]

Method_Transfer_Workflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_dev Original HPLC Method (e.g., 5 µm column) scaling Geometric Scaling of Parameters - Flow Rate - Gradient Time - Injection Volume hplc_dev->scaling Transfer Initiation uplc_dev Transferred UPLC Method (e.g., <2 µm column) scaling->uplc_dev Scaled Parameters validation Method Validation (ICH Guidelines) - Specificity - Linearity - Precision - Accuracy - LOD/LOQ uplc_dev->validation Performance Verification final_method Final Validated UPLC Method validation->final_method Validated Method

Caption: Workflow for HPLC to UPLC method transfer and validation.

Conclusion

The cross-validation and transfer of analytical methods from HPLC to UPLC for flavonoid analysis present compelling advantages for research and quality control laboratories. The primary benefits of UPLC—dramatically reduced analysis times, lower solvent consumption, and superior resolution and sensitivity—translate directly into higher throughput and lower operational costs.[1] While the initial investment in UPLC instrumentation is higher, the long-term gains in efficiency and data quality often justify the transition.[1] Successful method transfer requires a systematic approach, including careful scaling of parameters and full re-validation, to ensure that the resulting UPLC method is robust, accurate, and fit for purpose.[1]

References

A Comparative Analysis of Rhamnocitrin 3-glucoside and Kaempferol-3-glucoside in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, natural flavonoids have emerged as promising candidates for novel therapeutic strategies. This guide provides a detailed, evidence-based comparison of two such compounds: Rhamnocitrin 3-glucoside and Kaempferol-3-glucoside. The objective is to furnish researchers, scientists, and drug development professionals with a clear comparative overview of their anticancer properties, mechanisms of action, and the experimental evidence supporting their potential.

Important Note on Data Availability: While extensive research is available for Kaempferol-3-glucoside and its aglycone, Kaempferol, there is a significant lack of published experimental data specifically detailing the anticancer activities of this compound. Therefore, this comparison will primarily focus on the available data for the aglycone Rhamnocitrin as a proxy to infer the potential activities of its glycoside, alongside the comprehensive data for Kaempferol-3-glucoside . This limitation underscores a critical gap in the current body of research and highlights an area ripe for future investigation.

At a Glance: Key Anticancer Properties

FeatureRhamnocitrin (Aglycone)Kaempferol-3-glucoside (Astragalin)
Primary Mechanism Induction of ApoptosisInduction of Apoptosis, Cell Cycle Arrest
Key Signaling Pathway Inhibition of IGF-1R SignalingModulation of Bax/Bcl-2, Caspase Activation
Documented Effects Inhibition of cell proliferation, induction of apoptosis in nasopharyngeal carcinoma cells.[1]Inhibition of proliferation in various cancer cell lines including leukemia, hepatocellular, skin, and lung cancers.[2]

Quantitative Analysis: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for Rhamnocitrin and Kaempferol-3-glucoside (and its aglycone, Kaempferol) across various cancer cell lines.

Table 1: IC50 Values for Rhamnocitrin

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
CNE-2Nasopharyngeal CarcinomaApprox. 2048h[1]
C666-1Nasopharyngeal CarcinomaApprox. 2548h[1]

Table 2: IC50 Values for Kaempferol and its Glycosides

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
KaempferolHepG2Hepatocellular Carcinoma30.9224h[3]
KaempferolCT26Colon Cancer88.0224h[3]
KaempferolB16F1Melanoma70.6724h[3]
Kaempferol-3-O-rhamnosideU937Leukemia13.5 (µg/mL)Not Specified[3]
Kaempferol-3-O-rhamnosideK562Leukemia10.8 (µg/mL)Not Specified[3]
Kaempferol-3-O-rhamnosideHL-60Leukemia13.2 (µg/mL)Not Specified[3]
KaempferolMDA-MB-231Breast Cancer60.0 ± 16.348h[4]
KaempferolHCT-8Colon Cancer177.78Not Specified[4]

Note: Direct IC50 values for Kaempferol-3-glucoside are not consistently reported across studies; often, the activity is described qualitatively or in comparison to the aglycone.

Mechanistic Insights: Signaling Pathways

The anticancer effects of these flavonoids are rooted in their ability to modulate specific intracellular signaling pathways that govern cell survival, proliferation, and death.

Rhamnocitrin: Targeting the IGF-1R Pathway

Recent studies have elucidated that Rhamnocitrin exerts its pro-apoptotic effects in nasopharyngeal carcinoma cells by inhibiting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[1] This inhibition leads to the downregulation of downstream survival signals, Akt and Erk, ultimately triggering the apoptotic cascade.

Rhamnocitrin_Pathway Rhamnocitrin Rhamnocitrin IGF1R IGF1R Rhamnocitrin->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival CellSurvival Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Apoptosis Inhibits Erk->CellSurvival

Rhamnocitrin's inhibition of the IGF-1R signaling pathway.
Kaempferol-3-glucoside: Inducing the Intrinsic Apoptotic Pathway

Kaempferol-3-glucoside, or Astragalin, has been shown to induce apoptosis in various cancer cells through the intrinsic, or mitochondrial, pathway.[2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) and culminating in the cleavage of PARP and subsequent cell death.[2]

Kaempferol3Glucoside_Pathway K3G Kaempferol-3-glucoside Bax Bax K3G->Bax Upregulates Bcl2 Bcl2 K3G->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Apoptosis induction by Kaempferol-3-glucoside.

Experimental Protocols

To ensure the reproducibility and validation of the findings cited, detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow cluster_0 MTT Assay Protocol A Seed cells in a 96-well plate B Treat with varying concentrations of flavonoid A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (Rhamnocitrin or Kaempferol-3-glucoside) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow cluster_1 Annexin V/PI Apoptosis Assay H Treat cells with flavonoid I Harvest and wash cells H->I J Resuspend in Annexin V binding buffer I->J K Add Annexin V-FITC and Propidium Iodide (PI) J->K L Incubate in the dark K->L M Analyze by flow cytometry L->M

Workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture cells and treat them with the desired concentration of the flavonoid for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (indicating Annexin V binding) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

Conclusion and Future Directions

The available evidence strongly supports the anticancer potential of Kaempferol-3-glucoside, demonstrating its ability to induce apoptosis across a range of cancer cell lines through well-defined signaling pathways. The aglycone Rhamnocitrin also shows promise, with a distinct mechanism of action involving the inhibition of the IGF-1R pathway.

The striking absence of research on the anticancer properties of this compound represents a significant knowledge gap. Future studies should focus on:

  • Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its IC50 values.

  • Elucidating the molecular mechanisms underlying its potential anticancer effects, including its impact on apoptosis, cell cycle, and key signaling pathways.

  • Conducting comparative studies that directly assess the efficacy of this compound against Kaempferol-3-glucoside under identical experimental conditions.

Such research is imperative to fully understand the therapeutic potential of this understudied flavonoid and to pave the way for its possible development as a novel anticancer agent.

References

Rhamnocitrin vs. Its Glucosides: A Comparative Metabolic Profiling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is critical for evaluating its therapeutic potential. This guide provides an objective comparison of the metabolic profiles of the flavonoid rhamnocitrin (B192594) and its glucosides, supported by available experimental data.

The bioavailability and bioactivity of flavonoids are significantly influenced by their chemical structure, particularly the presence of glycosidic linkages. Rhamnocitrin, a methoxylated flavonol, and its glycosidic forms are subject to distinct metabolic pathways that dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide synthesizes pharmacokinetic data, outlines detailed experimental protocols for their analysis, and visualizes the key signaling pathways they modulate.

Quantitative Metabolic Comparison

The metabolic profiles of rhamnocitrin and its primary glucoside, rhamnocitrin 3-O-β-D-glucoside, have been characterized in vivo. A key study investigating the pharmacokinetics of complanatuside, a precursor that metabolizes into both compounds in rats, provides the most direct comparative data available to date.[1] Following oral administration of complanatuside, both rhamnocitrin and its glucoside were detected in plasma, but their pharmacokinetic parameters differed significantly.

Rhamnocitrin, the aglycone, exhibited a substantially higher maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), indicating greater systemic exposure compared to its glucoside form.[1] Conversely, the time to reach maximum concentration (Tmax) was shorter for the glucoside, suggesting it is formed more rapidly from the parent compound.[1] The longer half-life (t1/2) of rhamnocitrin suggests a slower elimination rate compared to its glucoside.[1]

It is important to note that these data reflect the metabolism of a parent compound and not the direct oral administration of rhamnocitrin or its glucosides. Generally, flavonoid glycosides must be hydrolyzed to their aglycones by intestinal enzymes or gut microbiota before they can be absorbed.[2][3][4] The sugar moiety plays a crucial role in the absorption and bioavailability of flavonoids.[5]

AnalyteCmax (ng/mL)Tmax (h)AUC(0-t) (µg/L·h)t1/2 (h)
Rhamnocitrin1122.18 ± 113.325.36540.14 ± 433.704.2
Rhamnocitrin 3-O-β-D-glucoside111.64 ± 14.683.0381.73 ± 24.131.3

Caption: Pharmacokinetic parameters of rhamnocitrin and its glucoside in rats.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantitative analysis of rhamnocitrin and its metabolites from plasma, based on established methods for flavonoid analysis.[1][6][7][8]

Plasma Sample Preparation: Protein Precipitation

This method is a rapid and effective way to remove proteins from plasma samples prior to LC-MS/MS analysis.

  • Materials:

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 14,000 g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex for 1 minute and centrifuge at 14,000 g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of rhamnocitrin and its glucosides.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 45% B

      • 15-31 min: 45% to 70% B

      • 31-35 min: 70% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rhamnocitrin: [M-H]⁻ → fragment ions (e.g., m/z 299 → 284, 256).[9]

      • Rhamnocitrin 3-O-β-D-glucoside: [M-H]⁻ → fragment ions (specific transitions to be determined based on standards).

      • Internal Standard (e.g., Quercetin): [M-H]⁻ → fragment ions.

    • Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, gas flow, temperature).

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolic profiling of rhamnocitrin and its glucosides.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis Oral_Admin Oral Administration (Rhamnocitrin or Glucoside) Blood_Collection Blood Collection (Time Points) Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Metabolite_ID Metabolite Identification LC_MS_MS->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Metabolic_Pathway Metabolic Pathway Elucidation Metabolite_ID->Metabolic_Pathway PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Workflow for metabolic profiling of rhamnocitrin and its glucosides.

Metabolic Transformation Pathway

This diagram illustrates the general metabolic transformation of rhamnocitrin glucosides to rhamnocitrin and subsequent phase II metabolism.

G Rham_Glucoside Rhamnocitrin Glucoside Gut_Microbiota Gut Microbiota (Hydrolysis) Rham_Glucoside->Gut_Microbiota Rhamnocitrin Rhamnocitrin PhaseII_Enzymes Phase II Enzymes (UGTs, SULTs) Rhamnocitrin->PhaseII_Enzymes PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Gut_Microbiota->Rhamnocitrin Deglycosylation PhaseII_Enzymes->PhaseII_Metabolites Conjugation G Extracellular_Signals Extracellular Signals (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Signals->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) MAPK->Cellular_Response Rhamnocitrin Rhamnocitrin Rhamnocitrin->MAPK Modulates Phosphorylation G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Rhamnocitrin Rhamnocitrin Rhamnocitrin->PI3K Inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

References

Safety Operating Guide

Proper Disposal of Rhamnocitrin 3-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Rhamnocitrin 3-glucoside must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is imperative to follow established laboratory protocols for chemical waste management.[1] This guide provides essential, step-by-step information for the safe and logistical disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[1] Avoid the formation of dust and prevent the substance from coming into contact with skin and eyes.[1] In the event of a spill, the spilled chemical and any materials used for cleanup should be treated as hazardous waste unless they can be decontaminated.[2]

Step-by-Step Disposal Procedure for this compound

  • Consult Local Regulations and Institutional Policies: Before disposing of any chemical waste, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office or equivalent department. Disposal regulations can vary significantly based on location and the specific capabilities of your facility's waste management program.

  • Waste Characterization: Although this compound is not classified as hazardous, it is crucial to consider any solvents or other chemicals it may be mixed with. The final waste mixture must be characterized based on its most hazardous components.

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. It is often best to reuse the original product container for its waste.[3]

    • The container must be clearly labeled as "Waste" and include the full chemical name "this compound" and its concentration. Avoid using abbreviations or acronyms.[4]

    • Keep an accurate inventory of the waste materials being added to the container.[4]

    • Ensure the container is kept tightly closed except when adding waste.[3]

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. A general guide for chemical waste segregation is provided in the table below.

  • Disposal Pathway:

    • Solid Waste: Pure, solid this compound should be collected in a designated solid chemical waste container.

    • Liquid Waste: Solutions of this compound should be collected in a designated liquid waste container. Do not discharge to the sewer via sink drains.[2]

    • Empty Containers: Rinse the empty container with a suitable solvent (e.g., acetone, DMSO, in which the compound is soluble) at least three times.[5] The rinseate must be collected and disposed of as hazardous waste.[2] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, with the cap removed.[2]

  • Arrange for Pickup: Contact your institution's hazardous waste collection program to arrange for the pickup and disposal of the waste container.[2] Do not allow waste to accumulate in the laboratory.[4]

General Chemical Waste Segregation

For easy reference, the following table summarizes general guidelines for segregating laboratory chemical waste.

Waste CategoryExamplesStorage and Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformCollect in a designated, properly labeled container.
Non-Halogenated Solvents Acetone, Ethanol, AcetonitrileCollect in a designated, properly labeled container, separate from halogenated solvents.
Aqueous Waste (Acidic) Solutions with pH < 7Neutralize to a pH between 5.5 and 9.0 before collection, if safe and permitted by institutional policy. Store separately from bases.
Aqueous Waste (Basic) Solutions with pH > 7Neutralize to a pH between 5.5 and 9.0 before collection, if safe and permitted by institutional policy. Store separately from acids.
Solid Chemical Waste Contaminated labware, solid reagentsCollect in a designated, labeled container.
Sharps Waste Needles, scalpels, Pasteur pipettesDispose of in a designated sharps container.

Note: This table provides general guidance. Always follow your institution's specific waste segregation protocols.

Experimental Protocols for Spills

In the case of a spill involving this compound, follow these general steps:

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety glasses.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a waste container, avoiding dust generation. For liquid spills, use an absorbent material to contain and collect the liquid.

  • Clean the Area: Decontaminate the spill area with a suitable solvent and then soap and water.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for a laboratory chemical like this compound.

G A Start: Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) and Institutional Policies A->B C Is the substance classified as hazardous? B->C D Is it mixed with other hazardous chemicals? C->D No F Treat as Hazardous Waste C->F Yes E Treat as Non-Hazardous Waste (Follow institutional guidelines for non-hazardous chemical waste) D->E No D->F Yes K End: Proper Disposal E->K G Select appropriate, labeled waste container F->G H Segregate from incompatible waste G->H I Store in designated satellite accumulation area H->I J Arrange for pickup by EHS/Hazardous Waste Program I->J J->K

Caption: Decision workflow for laboratory chemical disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.